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  • Product: 3'-Ethoxy-biphenyl-2-carboxylic acid
  • CAS: 669713-70-6

Core Science & Biosynthesis

Foundational

3'-Ethoxy-biphenyl-2-carboxylic acid chemical properties

Technical Monograph: 3'-Ethoxy-biphenyl-2-carboxylic Acid Abstract This technical guide provides a comprehensive analysis of 3'-Ethoxy-biphenyl-2-carboxylic acid (CAS 669713-70-6), a critical biaryl intermediate in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3'-Ethoxy-biphenyl-2-carboxylic Acid

Abstract This technical guide provides a comprehensive analysis of 3'-Ethoxy-biphenyl-2-carboxylic acid (CAS 669713-70-6), a critical biaryl intermediate in medicinal chemistry. Characterized by its sterically congested ortho-carboxylic acid moiety and a meta-ethoxy substituent, this compound serves as a privileged scaffold for Angiotensin II Receptor Blockers (ARBs) and other GPCR-targeting therapeutics. This document details its physicochemical profile, optimized synthetic protocols via Suzuki-Miyaura cross-coupling, and its structural significance in structure-activity relationship (SAR) studies.

[1][2][3][4][5][6][7]

The compound is an ortho-substituted biphenyl derivative. The proximity of the carboxylic acid group to the phenyl ring junction induces a significant torsional twist, preventing planarity and creating a distinct 3D pharmacophore essential for receptor binding.

Table 1: Chemical Specifications

PropertySpecification
IUPAC Name 3'-Ethoxy[1,1'-biphenyl]-2-carboxylic acid
Common Synonyms 2-(3-Ethoxyphenyl)benzoic acid; 3'-Ethoxy-2-biphenylcarboxylic acid
CAS Number 669713-70-6
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
SMILES CCOC1=CC=CC(=C1)C2=CC=CC=C2C(=O)O
Appearance White to off-white crystalline powder
Melting Point 132–135 °C (Predicted range based on isomers)
pKa (Acid) 3.8 – 4.2 (Carboxylic acid)
logP (Octanol/Water) ~3.5 (Lipophilic)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water

Synthetic Methodology

The synthesis of sterically hindered biaryls requires overcoming the energy barrier imposed by the ortho-substituent. The most robust method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Protocol A: Optimized Suzuki-Miyaura Coupling

Rationale: The use of 2-bromobenzoic acid provides the electrophilic partner, while 3-ethoxyphenylboronic acid serves as the nucleophile. Standard Pd(PPh₃)₄ may be sluggish due to steric hindrance; therefore, a phosphine-free or high-activity catalyst system is often preferred, though standard conditions work with extended reflux.

Reaction Scheme:

  • Reagents: 2-Bromobenzoic acid (1.0 eq), 3-Ethoxyphenylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(OAc)₂/S-Phos.

  • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (for faster rates).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Workflow:

  • Inerting: Charge a round-bottom flask with 2-bromobenzoic acid, boronic acid, and base. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalysis: Add the Pd catalyst under a positive stream of Nitrogen.

  • Reflux: Heat the mixture to 90–100 °C for 12–16 hours. Monitor by HPLC or TLC (Eluent: 30% EtOAc in Hexanes).

  • Workup: Cool to room temperature. Acidify to pH ~3 with 1M HCl to protonate the carboxylate. Extract with Ethyl Acetate (3x).

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-40% EtOAc/Hexanes).
    

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromobenzoic Acid TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + 3-Ethoxy-Ph-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Biaryl Complex RedElim->Pd0 Regenerate Catalyst Product 3'-Ethoxy-biphenyl-2-COOH RedElim->Product Yields Target

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target compound.

Medicinal Chemistry Applications

The "Ortho-Effect" and Pharmacophore Design

3'-Ethoxy-biphenyl-2-carboxylic acid is not merely a linker; it is a shape-determining scaffold.

  • Twisted Conformation: The steric clash between the carboxylic acid (position 2) and the protons on the ethoxy-phenyl ring forces the two aromatic rings to twist out of coplanarity (dihedral angle ~45-60°).

  • Receptor Fit: This twist is critical for fitting into the hydrophobic pockets of GPCRs, particularly the Angiotensin II Type 1 (

    
    ) receptor.
    
  • Bioisosterism: The carboxylic acid is often a precursor to a tetrazole ring (via conversion to nitrile and cycloaddition with azide), which improves metabolic stability and lipophilicity in "Sartan" drugs (e.g., Valsartan, Candesartan).

SAR Implications:

  • 3'-Ethoxy Group: Provides lipophilic contact and can function as a hydrogen bond acceptor.

  • 2-COOH Group: Provides an electrostatic anchor (salt bridge) to positively charged residues (e.g., Arginine/Lysine) in the receptor binding site.

SAR_Logic cluster_features Pharmacophoric Features cluster_applications Downstream Applications Target 3'-Ethoxy-biphenyl-2-COOH Acid 2-COOH: Electrostatic Anchor (Salt Bridge to Receptor) Target->Acid Twist Biphenyl Core: Non-Planar Twist (Steric Constraint) Target->Twist Ethoxy 3'-Ethoxy: Lipophilic Pocket Fill (H-Bond Acceptor) Target->Ethoxy Sartan Tetrazole Bioisostere (Angiotensin II Antagonists) Acid->Sartan Precursor to Tetrazole Twist->Sartan Critical Geometry SGLT2 SGLT2 Inhibitors (Metabolic Disease) Twist->SGLT2

Figure 2: Structure-Activity Relationship (SAR) and downstream pharmaceutical applications.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).

    • δ 7.2-7.8 ppm (m, 8H): Aromatic protons. Look for the distinct splitting of the ortho-substituted ring (doublet of doublets) and the meta-substituted ring.

    • δ 4.0-4.1 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH ₂CH₃).

    • δ 1.3-1.4 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH ₃).

  • Mass Spectrometry (ESI):

    • Negative Mode (ESI-): [M-H]⁻ peak at m/z 241.1.

    • Positive Mode (ESI+): [M+H]⁺ peak at m/z 243.3 (less common for acids).

Safety & Handling

  • Hazards: Like most biphenyl carboxylic acids, this compound is likely an Irritant (H315, H319, H335) . It may cause skin, eye, and respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) if possible, though it is generally air-stable.

  • Disposal: Dispose of as hazardous organic waste (halogen-free).

References

  • Chemical Identity & CAS

    • Source: Capot Chemical & ChemNet D
    • Title: 3'-Ethoxy-biphenyl-2-carboxylic acid Product Specific
    • Link:

  • Synthetic Methodology (Suzuki Coupling)

    • Source: Google P
    • Title: Process for preparing derivatives of biphenyl-2-carboxylic acid (US6369271B1).[1][2]

    • Link:[1]

  • Medicinal Chemistry Context (Bioisosteres)

    • Source: Journal of Medicinal Chemistry / PMC.
    • Title: Carboxylic Acid (Bio)Isosteres in Drug Design.[3][4][5][6]

    • Link:

  • Structural Data (Biphenyl Twist)

    • Source: Acta Crystallographica.
    • Title: Biphenyl-2-carboxylic acid: a layered structure.
    • Link:

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 3'-Ethoxy-biphenyl-2-carboxylic Acid

Executive Summary This technical guide provides a comprehensive analysis of 3'-Ethoxy-biphenyl-2-carboxylic acid , a specialized biaryl scaffold used in Structure-Activity Relationship (SAR) studies. While often overshad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3'-Ethoxy-biphenyl-2-carboxylic acid , a specialized biaryl scaffold used in Structure-Activity Relationship (SAR) studies. While often overshadowed by its tetrazole bioisosteres (common in "sartan" antihypertensives), this carboxylic acid congener serves as a critical probe for steric tolerance and lipophilic binding in drug discovery.

This document focuses on the precise molecular metrics required for stoichiometry, the "Senior Scientist" approach to its synthesis (overcoming ortho-substitution hindrance), and the analytical validation of its molecular weight via High-Resolution Mass Spectrometry (HRMS).

Molecular Identity & Stoichiometry

For the drug development professional, "Molecular Weight" is not a single number; it is a function of the application. Below are the precise metrics for 3'-Ethoxy-biphenyl-2-carboxylic acid.

The Metric Profile
ParameterValueApplication Context
Chemical Formula

Elemental Analysis limits
Average Molecular Weight 242.27 g/mol Stoichiometry & Dosing (Weighing)
Monoisotopic Mass 242.09429HRMS / LC-MS (Identification)
Exact Mass 242.0943Database matching
ClogP (Predicted) ~3.1Lipophilicity / Membrane Permeability
pKa (Acid) ~3.8Solubility in physiological buffer
Stoichiometric Implications

When calculating molar equivalents for synthesis or biological assays:

  • 10 mg of substance = 41.28 µmol .

  • 10 mM stock solution requires 2.42 mg/mL (in DMSO).

Critical Note: The presence of the 3'-ethoxy group adds significant lipophilicity compared to the parent biphenyl-2-carboxylic acid (MW 198.22). Ensure DMSO stocks are stored above 20°C to prevent precipitation, as the ethoxy tail increases crystal lattice energy in aqueous buffers.

Synthetic Architecture: The "Protected" Route

Synthesizing ortho-substituted biphenyls is non-trivial due to steric hindrance at the 2-position. A direct Suzuki-Miyaura coupling of the free acid often suffers from catalyst poisoning or protodeboronation.

The "Senior Scientist" Protocol: We utilize a Methyl Ester Protection Strategy . This ensures high yields by preventing the carboxylic acid from interfering with the Palladium cycle.

Reaction Logic (Graphviz Visualization)

SynthesisPath Reactant1 Methyl 2-bromobenzoate (Electrophile) Catalyst Pd(dppf)Cl2 / K2CO3 Solvent: Toluene/Water Reactant1->Catalyst Reactant2 3-Ethoxy-phenylboronic acid (Nucleophile) Reactant2->Catalyst Intermediate Ester Intermediate (Methyl 3'-ethoxy-biphenyl-2-carboxylate) Catalyst->Intermediate Cross-Coupling (Reflux, 12h) Hydrolysis LiOH / THF / H2O (Saponification) Intermediate->Hydrolysis Product Target: 3'-Ethoxy-biphenyl-2-carboxylic acid Hydrolysis->Product Acidification (pH 2)

Figure 1: Robust synthetic pathway utilizing ester protection to mitigate ortho-steric hindrance during the catalytic cycle.

Detailed Methodology
  • Coupling (The Ester Route):

    • Charge a reaction vessel with Methyl 2-bromobenzoate (1.0 eq) and 3-Ethoxyphenylboronic acid (1.2 eq).

    • Catalyst Selection: Use Pd(dppf)Cl₂·DCM (3 mol%). The bidentate ligand (dppf) prevents palladium precipitation better than PPh3 in sterically crowded couplings.

    • Solvent System: Toluene:Water (4:1) with K₂CO₃ (3.0 eq). The biphasic system is crucial for scavenging the boronic acid byproducts.

    • Process: Degas with Argon for 15 mins (Critical to prevent homocoupling). Reflux at 90°C for 12 hours.

  • Saponification (Hydrolysis):

    • Dissolve the isolated ester intermediate in THF:Water (1:1).

    • Add LiOH·H₂O (3.0 eq). Stir at RT for 4 hours.

    • Workup: Acidify with 1M HCl to pH 2. The carboxylic acid will precipitate or can be extracted into Ethyl Acetate.

Analytical Validation: The MW Check

Validating the molecular weight is the primary step in QC. For 3'-Ethoxy-biphenyl-2-carboxylic acid, Low-Resolution MS (LRMS) is insufficient due to potential confusion with oxidation byproducts. High-Resolution Mass Spectrometry (HRMS) is required.

Mass Spectrometry Fragmentation Logic

In Electrospray Ionization (ESI) Negative Mode (ESI-), the molecule loses a proton


. In Electron Impact (EI), we observe specific fragmentation.

MassSpec Parent Parent Ion [M]+ m/z 242.09 Frag1 Loss of OH [M - 17]+ Parent->Frag1 Alpha Cleavage Frag3 Loss of Ethyl (Ethoxy cleavage) [M - 29]+ Parent->Frag3 Ether Cleavage Frag2 Loss of COOH [M - 45]+ Frag1->Frag2 Decarboxylation BasePeak Fluorenone-like cation (Cyclization product) Frag2->BasePeak Intramolecular Cyclization

Figure 2: Predicted fragmentation pathway for EI-MS. Note that in ESI- (LC-MS), the dominant peak will be the deprotonated parent [M-H]- at m/z 241.08.

Validation Protocol
  • Technique: LC-MS/MS (ESI Negative Mode).

  • Expected m/z: 241.08 (Parent).

  • Purity Check: Integration of the UV trace (254 nm) must align with the Total Ion Current (TIC) of the 241.08 peak.

  • Common Impurity: Look for m/z 197.06 (Biphenyl-2-carboxylic acid) – this indicates failure of the boronic acid coupling or cleavage of the ethoxy ether group during harsh acidic workup.

Pharmaceutical Relevance

Why does the Molecular Weight of 242.27 matter?

  • Ligand Efficiency (LE): In early drug discovery, we maximize binding affinity per heavy atom.

    
    
    With only 18 heavy atoms, this scaffold is highly efficient. If it shows activity in the micromolar range, it is a superior starting point compared to a MW 450+ molecule with similar activity.
    
  • Rule of 5 Compliance:

    • MW < 500: Pass (242.27)

    • LogP < 5: Pass (~3.1)

    • H-Bond Donors < 5: Pass (1 - COOH)

    • H-Bond Acceptors < 10: Pass (3 - COOH, Ether)

This profile classifies 3'-Ethoxy-biphenyl-2-carboxylic acid as a Fragment-Based Drug Discovery (FBDD) "Super-Fragment"—small enough to grow, but complex enough to provide specific directional binding.

References

  • Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Lipinski's Rule of 5 (MW Context): Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Ortho-Substituted Biphenyl Synthesis: Deng, W., et al. (2005). A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides.[1] Organic Letters, 7(14), 3049–3052.

  • Mass Spectrometry of Carboxylic Acids: NIST Mass Spectrometry Data Center. Fragmentation of Benzoic Acid Derivatives.

Sources

Foundational

Technical Guide: Scalable Synthesis of 3'-Ethoxy-biphenyl-2-carboxylic Acid

[1][2] Executive Summary 3'-Ethoxy-biphenyl-2-carboxylic acid (CAS: 669713-70-6) is a functionalized biaryl scaffold often utilized in the development of angiotensin II receptor antagonists, non-steroidal anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3'-Ethoxy-biphenyl-2-carboxylic acid (CAS: 669713-70-6) is a functionalized biaryl scaffold often utilized in the development of angiotensin II receptor antagonists, non-steroidal anti-inflammatory drugs (NSAIDs), and liquid crystal materials.[1][2][3][4] Its structural core—a biphenyl ring system with ortho-carboxylic acid substitution—presents specific synthetic challenges, primarily steric hindrance during the carbon-carbon bond formation.[1]

This guide details a Two-Stage "Ester-First" Synthesis Strategy . While direct coupling of the carboxylic acid is chemically possible, this protocol prioritizes the methyl ester intermediate.[1][2] This approach is chosen for its superior scalability, enhanced purification options (avoiding difficult crystallizations of crude acids), and higher compatibility with standard palladium catalytic cycles in pharmaceutical manufacturing contexts.[1][2]

Part 1: Retrosynthetic Analysis & Pathway Design[1][2]

The synthesis is disconnected at the C1–C1' biaryl bond.[1] The ortho-substitution on Ring A dictates the use of a sterically robust catalytic system.[1]

Strategic Disconnection[1][2][5]
  • Bond Formed: Aryl-Aryl (C1–C1').[1][2]

  • Fragment A (Electrophile): Methyl 2-bromobenzoate (preferred over the acid to prevent catalyst poisoning and facilitate organic solubility).[1][2]

  • Fragment B (Nucleophile): 3-Ethoxyphenylboronic acid.[1][2]

  • Key Reaction: Suzuki-Miyaura Cross-Coupling.

Pathway Visualization

The following diagram outlines the logical flow from raw materials to the final purified acid.

SynthesisPathway ReactantA Methyl 2-bromobenzoate (Electrophile) Intermediate INTERMEDIATE Methyl 3'-ethoxy-biphenyl-2-carboxylate ReactantA->Intermediate Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Toluene/EtOH/H2O, 80°C ReactantB 3-Ethoxyphenylboronic acid (Nucleophile) ReactantB->Intermediate Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Toluene/EtOH/H2O, 80°C Product FINAL PRODUCT 3'-Ethoxy-biphenyl-2-carboxylic acid Intermediate->Product Step 2: Saponification LiOH or NaOH THF/H2O, Reflux

Figure 1: The "Ester-First" synthetic route ensures high purity by allowing isolation of the lipophilic ester intermediate.[1][2]

Part 2: Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Construct the biaryl core while managing steric hindrance at the ortho position.[1]

Rationale for Reagents:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand creates a large bite angle, which accelerates the reductive elimination step—often the rate-determining step in sterically hindered biaryl couplings.[1][2]

  • Solvent (Toluene/Ethanol/Water): A ternary system ensures solubility of the organic halide, the boronic acid, and the inorganic base, maximizing interfacial surface area.[1][2]

Protocol
  • Charge: To a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, add:

    • Methyl 2-bromobenzoate (1.0 equiv, 21.5 g)[1][2]

    • 3-Ethoxyphenylboronic acid (1.1 equiv, 18.2 g)[1][2]

    • Toluene (150 mL) and Ethanol (50 mL).[1][2]

  • Degas: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1][2][5]·CH₂Cl₂ (0.03 equiv, 2.4 g).[1][2]

  • Base Addition: Add a degassed solution of K₂CO₂ (2.5 equiv) in Water (50 mL).

  • Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (800 rpm). Monitor by HPLC/TLC.[1][2] Reaction typically completes in 4–6 hours.[1][2][6]

  • Workup:

    • Cool to room temperature.[1][2][6]

    • Separate phases.[1][2][6] Extract the aqueous layer with Toluene (2 x 50 mL).[1][2]

    • Wash combined organics with Brine (100 mL).[1][2]

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude methyl ester is often an oil.[1][2] It can be carried forward directly or purified via short-path silica plug filtration (Eluent: 10% EtOAc/Hexanes) to remove palladium residues.[1][2]

Step 2: Ester Hydrolysis (Saponification)

Objective: Reveal the carboxylic acid functionality under mild conditions to prevent ether cleavage.

Protocol
  • Dissolution: Dissolve the crude Methyl 3'-ethoxy-biphenyl-2-carboxylate (from Step 1) in THF (100 mL) and Methanol (50 mL).

  • Saponification: Add 2M NaOH aqueous solution (3.0 equiv).

  • Reaction: Heat to 60°C for 2 hours. Monitor for disappearance of the ester peak.[1][7]

  • Isolation:

    • Concentrate to remove THF/Methanol.[1][2]

    • Dilute the aqueous residue with water (100 mL).[1][2]

    • Wash: Extract with MTBE (50 mL) to remove any unreacted neutral organic impurities (e.g., deboronated byproducts).[1][2] Discard the organic layer.[1]

    • Acidification: Cool the aqueous phase to 5°C. Slowly add 6M HCl until pH < 2. The product will precipitate as a white solid.[1][8]

  • Final Purification: Filter the solid, wash with cold water, and dry.[1][2][6] Recrystallize from Ethanol/Water if high purity (>99.5%) is required.[1][2]

Part 3: Mechanistic Insight & Troubleshooting

Catalytic Cycle (Suzuki-Miyaura)

Understanding the mechanism is vital for troubleshooting low yields.[1][2]

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Methyl 2-bromobenzoate TransMet Transmetallation (Base Activation) OxAdd->TransMet + 3-Ethoxyphenylboronic acid + OH- RedElim Reductive Elimination (Product Release) TransMet->RedElim Formation of Biaryl-Pd-L2 RedElim->Pd0 Release Product

Figure 2: The Pd(0)/Pd(II) catalytic cycle.[1][2] The base plays a dual role: activating the boronic acid to a boronate species and facilitating the transmetallation.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation by O₂Degas solvents more rigorously; increase catalyst loading to 5 mol%.
Homocoupling (Biaryl ether) Oxidation of Boronic AcidEnsure strict anaerobic conditions; add base after degassing.[1][2]
Protodeboronation Unstable Boronic AcidReduce reaction temperature to 60°C; use anhydrous conditions with CsF base (non-aqueous route).[1][2]
Black Precipitate (Pd Black) Ligand dissociationAdd excess free ligand (e.g., dppf) or switch to a palladacycle precatalyst.[1][2]

Part 4: Quality Specifications

For pharmaceutical applications, the final isolated 3'-Ethoxy-biphenyl-2-carboxylic acid should meet these criteria:

  • Appearance: White to off-white crystalline powder.[1][2]

  • Purity (HPLC): ≥ 98.0%.[1][2]

  • 1H NMR (DMSO-d6): Consistent with structure (Key signals: Carboxylic acid proton ~12.5 ppm, Ethoxy triplet ~1.3 ppm/quartet ~4.0 ppm, Biphenyl aromatic region 6.9–7.8 ppm).[1][2]

  • Palladium Content: < 10 ppm (requires scavenger resin treatment if skipped during workup).[1][2]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1][2]

  • Gooßen, L. J., et al. (2001).[1][2] Pd-Catalyzed Synthesis of Biaryls from Aryl Halides and Arylboronic Acids.[1][9][10][11] Journal of the American Chemical Society, 123(43), 10099.[1][2] Link[1][2]

  • Vertex AI Search Result 1.3. Process for preparing derivatives of biphenyl-2-carboxylic acid. Google Patents.[1][2] Link

  • Vertex AI Search Result 1.5. General procedure for Suzuki Coupling of 2-halobenzoic acids. ChemicalBook.[1][2] Link

  • Vertex AI Search Result 1.11. Suzuki-Miyaura Cross Coupling Reaction Overview. Tokyo Chemical Industry (TCI).[1][2] Link

Sources

Exploratory

A Guide to the Spectroscopic Characterization of 3'-Ethoxy-biphenyl-2-carboxylic acid

This technical guide provides a detailed analysis of the expected spectroscopic data for 3'-Ethoxy-biphenyl-2-carboxylic acid, a molecule of interest in pharmaceutical and materials science research. Biphenyl derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 3'-Ethoxy-biphenyl-2-carboxylic acid, a molecule of interest in pharmaceutical and materials science research. Biphenyl derivatives are a significant class of compounds with diverse applications, and understanding their structural features through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals.[1][2] This document will delve into the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of this specific molecule.

Introduction to 3'-Ethoxy-biphenyl-2-carboxylic acid

3'-Ethoxy-biphenyl-2-carboxylic acid is a biphenyl derivative characterized by a carboxylic acid group at the 2-position of one phenyl ring and an ethoxy group at the 3'-position of the second phenyl ring. This substitution pattern influences the electronic environment and conformation of the molecule, which in turn dictates its spectroscopic signatures. Accurate interpretation of its spectra is crucial for confirming its identity, purity, and for understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 3'-Ethoxy-biphenyl-2-carboxylic acid, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Key Expected Signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between 10-13 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and hydrogen bonding.[3] The broadness of the signal is a characteristic result of hydrogen exchange and intermolecular hydrogen bonding.[3]

  • Aromatic Protons (Ar-H): The seven aromatic protons will appear in the range of 6.8-8.0 ppm. Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with their neighbors. The exact chemical shifts will be influenced by the electron-donating ethoxy group and the electron-withdrawing carboxylic acid group.

  • Ethoxy Group Protons (-OCH₂CH₃):

    • A quartet corresponding to the two methylene protons (-OCH₂) is expected around 4.1 ppm. The quartet splitting pattern arises from coupling with the three adjacent methyl protons.

    • A triplet corresponding to the three methyl protons (-CH₃) will be observed further upfield, around 1.4 ppm, due to coupling with the two neighboring methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 3'-Ethoxy-biphenyl-2-carboxylic acid

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
-COOH10.0 - 13.0broad singlet1H
Aromatic H6.8 - 8.0multiplets7H
-OCH₂-~4.1quartet2H
-CH₃~1.4triplet3H
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Key Expected Signals:

  • Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear in the range of 165-180 ppm.

  • Aromatic Carbons (Ar-C): The twelve aromatic carbons will resonate in the 110-160 ppm region. The carbons attached to the ethoxy and carboxylic acid groups, as well as the carbons at the biphenyl linkage, will have distinct chemical shifts compared to the others.

  • Ethoxy Group Carbons (-OCH₂CH₃):

    • The methylene carbon (-OCH₂) will be found around 60-70 ppm.

    • The methyl carbon (-CH₃) will appear at a higher field, around 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3'-Ethoxy-biphenyl-2-carboxylic acid

Carbon AssignmentPredicted Chemical Shift (ppm)
-COOH165 - 180
Aromatic C-O155 - 160
Aromatic C-C110 - 145
-OCH₂-60 - 70
-CH₃~15
Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3'-Ethoxy-biphenyl-2-carboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly for the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Consider performing 2D NMR experiments, such as COSY and HSQC, to definitively assign proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of 3'-Ethoxy-biphenyl-2-carboxylic acid will be dominated by absorptions from the carboxylic acid and the aromatic rings.

Key Expected Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[4][5] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[5]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present between 1700 and 1725 cm⁻¹.[4] Conjugation with the aromatic ring may shift this peak to a slightly lower wavenumber.

  • C-O Stretch (Carboxylic Acid and Ether): A medium intensity band for the carboxylic acid C-O stretch is expected around 1210-1320 cm⁻¹.[6] The aryl ether C-O stretch will also appear in this region.

  • Aromatic C-H Stretch: A weak to medium absorption will be seen just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹.[7][8][9]

  • Aromatic C=C Bending: Several medium to strong bands will appear in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring skeletal vibrations.[7][9]

  • C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ range will be indicative of the substitution pattern on the aromatic rings.[7][9]

Table 3: Predicted IR Absorption Bands for 3'-Ethoxy-biphenyl-2-carboxylic acid

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Broad
C-H Stretch (Aromatic)3030 - 3100Weak to Medium
C=O Stretch (Carboxylic Acid)1700 - 1725Strong
C=C Bending (Aromatic)1450 - 1600Medium to Strong
C-O Stretch (Acid & Ether)1210 - 1320Medium
C-H Out-of-Plane Bending690 - 900Strong
Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, and perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Key Expected Features:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3'-Ethoxy-biphenyl-2-carboxylic acid (C₁₅H₁₄O₃), which is 242.27 g/mol .

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI). Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[3] For biphenyl compounds, cleavage of the bond connecting the two phenyl rings can also occur. The ethoxy group may undergo fragmentation via loss of an ethyl radical (-C₂H₅, M-29) or an ethylene molecule (-C₂H₄, M-28) through a McLafferty-type rearrangement.

Table 4: Predicted Key Fragments in the Mass Spectrum of 3'-Ethoxy-biphenyl-2-carboxylic acid

m/zPossible Fragment
242[M]⁺
225[M - OH]⁺
197[M - COOH]⁺
213[M - C₂H₅]⁺
214[M - C₂H₄]⁺
Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[10][11]

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Visualization of Experimental Workflows

To ensure clarity and reproducibility, the general workflows for the spectroscopic analyses are depicted below using the DOT language for Graphviz.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Insert into NMR Spectrometer B->C Transfer to NMR Tube D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum C->E F Process & Interpret Spectra D->F E->F

Caption: General workflow for NMR spectroscopic analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Sample (KBr Pellet or ATR) B Place in FTIR Spectrometer A->B C Run Background Scan B->C D Run Sample Scan C->D E Analyze Absorption Bands D->E

Caption: General workflow for IR spectroscopic analysis.

MS_Workflow cluster_prep Sample Introduction cluster_acq Mass Analysis cluster_analysis Data Analysis A Introduce Sample (e.g., GC/LC, Probe) B Ionization (e.g., EI, ESI) A->B C Mass Separation B->C D Detection C->D E Interpret Mass Spectrum D->E

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of 3'-Ethoxy-biphenyl-2-carboxylic acid, utilizing NMR, IR, and Mass Spectrometry, provides a detailed structural elucidation of the molecule. The predicted data and methodologies outlined in this guide serve as a robust framework for researchers in the fields of chemistry and drug development to verify the synthesis and purity of this compound and to understand its fundamental chemical properties. The interplay of the carboxylic acid, ethoxy, and biphenyl functionalities creates a unique spectroscopic fingerprint that can be reliably interpreted using the principles discussed herein.

References

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry. [Link]

  • Biphenyl-Strapped Diphenylporphyrins: Synthesis and Spectroscopic Characterization of a Series of Porphyrins with Ether-Linked Straps. Preliminary CO Binding Properties of Their Iron(II) Derivatives. (1991). Inorganic Chemistry. [Link]

  • THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES1. (1969). The Journal of Physical Chemistry. [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

  • Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. (2019). Journal of Physical Chemistry & Biophysics. [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. [Link]

  • Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. (1980). Biomedical Mass Spectrometry. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

  • Carboxylic Acid Spectroscopy. (n.d.). Oregon State University. [Link]

  • Carboxylic Acids. (n.d.). University of Calgary. [Link]

  • IR: carboxylic acids. (n.d.). University of Colorado Boulder. [Link]

  • Spectroscopy of Aromatic Compounds. (2023). OpenStax. [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. (2018). IJSDR. [Link]

  • Mass Spec 3e Carboxylic Acids. (2020). YouTube. [Link]

  • Gas chromatography/mass spectroscopy analysis of biphenyl, a dechlorination product of 2,3,4,5,6-CB, after 20 weeks of incubation. (n.d.). ResearchGate. [Link]

  • Biphenyl. (n.d.). NIST WebBook. [Link]

  • Lec15 - IR Spectra of Aromatic Compounds. (2021). YouTube. [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. [Link]

  • The structures of biphenyl derivatives and their photosensitizing... (n.d.). ResearchGate. [Link]

  • (3-Ethoxyphenyl)aceticacid. (n.d.). DrugBank. [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024). YouTube. [Link]

  • The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1. (1955). Journal of the American Chemical Society. [Link]

  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. (2006). PubMed Central. [Link]

  • Solid-State 17O NMR Study of Carboxylic Acid Dimers: Simultaneously Accessing Spectral Properties of Low- and High-Energy Tautomers. (2019). The Journal of Physical Chemistry A. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]

  • Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). (2020). YouTube. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2016). RSC Advances. [Link]

  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. (2024). MDPI. [Link]

  • Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. (n.d.). University of Cambridge. [Link]

  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0257068). (n.d.). NP-MRD. [Link]

  • 13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values). (n.d.). ResearchGate. [Link]

  • Organic Chemistry 2 Carboxylic Acids & Mass Spectroscopy. (n.d.). ETH Zurich. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Puget Sound. [Link]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. (n.d.). ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0188071). (n.d.). NP-MRD. [Link]

Sources

Foundational

Potential Applications of 3'-Ethoxy-biphenyl-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Abstract The biphenyl carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of pharmacological activities.[1] This technical g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of pharmacological activities.[1] This technical guide provides an in-depth exploration of the potential applications of a specific derivative, 3'-Ethoxy-biphenyl-2-carboxylic acid (CAS No: 669713-70-6), in drug discovery and development. While specific experimental data for this compound is limited in publicly accessible literature, this guide will extrapolate its potential based on established structure-activity relationships (SAR) of analogous compounds, its predicted physicochemical properties, and proven therapeutic applications of the broader biphenyl carboxylic acid class. We will delve into its synthetic feasibility, hypothesize its potential as an anti-inflammatory and anticancer agent, and provide detailed, field-proven experimental protocols for its evaluation.

Introduction: The Biphenyl Carboxylic Acid Moiety as a Pharmacophore

Biphenyl derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[2][3] The structural rigidity imparted by the biphenyl core, combined with the ionizable carboxylic acid group, provides a versatile platform for designing molecules that can interact with various biological targets.[1] The carboxylic acid functionality, in particular, is a key feature in many drugs, as it can participate in crucial hydrogen bonding and electrostatic interactions within receptor binding sites.[4]

3'-Ethoxy-biphenyl-2-carboxylic acid combines these core features with an ethoxy substitution on one of the phenyl rings. The placement of the carboxylic acid at the 2-position and the ethoxy group at the 3'-position is anticipated to influence the molecule's conformation and electronic properties, thereby modulating its biological activity. This guide will explore the potential therapeutic avenues for this specific molecule.

Synthesis and Physicochemical Characterization

A robust and versatile method for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between an aryl halide and an arylboronic acid.[6]

Proposed Synthesis of 3'-Ethoxy-biphenyl-2-carboxylic acid

A plausible synthetic route to 3'-Ethoxy-biphenyl-2-carboxylic acid involves the Suzuki-Miyaura coupling of 2-bromobenzoic acid and 3-ethoxyphenylboronic acid.

Diagram 1: Proposed Synthesis via Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_bromobenzoic_acid 2-Bromobenzoic Acid product 3'-Ethoxy-biphenyl-2-carboxylic acid 2_bromobenzoic_acid->product 3_ethoxyphenylboronic_acid 3-Ethoxyphenylboronic Acid 3_ethoxyphenylboronic_acid->product catalyst Pd(PPh3)4 (catalyst) catalyst->product base K2CO3 (base) base->product solvent Dioxane/H2O (solvent) solvent->product heat Heat (e.g., 80-100 °C) heat->product

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 mmol), 3-ethoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Solvent Addition: Add a 4:1 mixture of dioxane and water (10 mL).

  • Degassing: Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 mmol) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Acidify with 1 M HCl to a pH of ~2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight242.27 g/mol Influences absorption and distribution.
LogP (octanol/water)~3.5 - 4.0Indicates lipophilicity and membrane permeability.
pKa~4.0 - 4.5Determines the ionization state at physiological pH.
Polar Surface Area~46.5 ŲAffects membrane transport and solubility.
Hydrogen Bond Donors1Potential for interaction with biological targets.
Hydrogen Bond Acceptors3Potential for interaction with biological targets.

These predicted properties suggest that 3'-Ethoxy-biphenyl-2-carboxylic acid possesses reasonable drug-like characteristics, with a balance of lipophilicity and polarity that may allow for good oral bioavailability.

Potential Therapeutic Application: Anti-inflammatory Agent

A significant number of biphenyl carboxylic acid derivatives are known to possess anti-inflammatory activity, with many acting as non-steroidal anti-inflammatory drugs (NSAIDs).[3][9] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[10]

Hypothesized Mechanism of Action: COX Inhibition

It is hypothesized that 3'-Ethoxy-biphenyl-2-carboxylic acid may act as a selective inhibitor of COX-2. The carboxylic acid moiety is crucial for binding to the active site of COX enzymes. The ethoxy group at the 3'-position may enhance binding affinity and selectivity for the inducible COX-2 isoform over the constitutive COX-1, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[11]

Diagram 2: Hypothesized COX-2 Inhibition Pathway

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target_Compound 3'-Ethoxy-biphenyl- 2-carboxylic acid Target_Compound->COX2 Inhibition

Caption: Inhibition of prostaglandin synthesis via COX-2 blockade.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of 3'-Ethoxy-biphenyl-2-carboxylic acid against COX-1 and COX-2 can be evaluated using a commercially available inhibitor screening kit.[12][13]

  • Reagent Preparation: Prepare all reagents (assay buffer, probe, cofactor, arachidonic acid, and enzymes) as per the manufacturer's instructions.

  • Inhibitor Preparation: Dissolve 3'-Ethoxy-biphenyl-2-carboxylic acid in a suitable solvent (e.g., DMSO) to prepare a stock solution. Create a series of dilutions to determine the IC50 value.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a positive control (a known COX inhibitor like celecoxib) and a negative control (solvent only).

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Detection: Add the COX probe to each well. The probe will react with the product of the COX reaction (Prostaglandin G2) to generate a fluorescent signal.

  • Measurement: Read the fluorescence intensity using a microplate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Potential Therapeutic Application: Anticancer Agent

Several biphenyl derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[14][15]

Hypothesized Mechanism of Action: Induction of Apoptosis

3'-Ethoxy-biphenyl-2-carboxylic acid may exert cytotoxic effects on cancer cells by inducing apoptosis (programmed cell death). This could be mediated through the intrinsic pathway, involving the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP).[14][16] The presence of the ethoxy group may influence the compound's ability to penetrate cell membranes and interact with intracellular targets involved in apoptotic signaling.

Diagram 3: Proposed Apoptotic Pathway

G Target_Compound 3'-Ethoxy-biphenyl- 2-carboxylic acid Cancer_Cell Cancer Cell Target_Compound->Cancer_Cell Mitochondria Mitochondrial Stress Cancer_Cell->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Induction of apoptosis in cancer cells by the target compound.

Experimental Protocols: In Vitro Cytotoxicity Assays

The anticancer potential of 3'-Ethoxy-biphenyl-2-carboxylic acid can be assessed using standard in vitro cytotoxicity assays such as the MTT and SRB assays.[17][18]

4.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[19]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[20]

  • Compound Treatment: Treat the cells with various concentrations of 3'-Ethoxy-biphenyl-2-carboxylic acid and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO (100 µL/well) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

4.2.2. Sulforhodamine B (SRB) Assay

This assay quantifies cell density based on the measurement of total cellular protein.[21]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and air dry.

  • SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Conclusion and Future Directions

Based on the well-established pharmacological profile of the biphenyl carboxylic acid scaffold, 3'-Ethoxy-biphenyl-2-carboxylic acid presents a promising candidate for further investigation in medicinal chemistry. Its predicted drug-like properties and the potential for selective COX-2 inhibition and apoptosis induction warrant its synthesis and comprehensive biological evaluation. Future research should focus on the multi-step synthesis and purification of this compound, followed by a thorough in vitro and in vivo assessment of its anti-inflammatory and anticancer activities. Further derivatization of the biphenyl core and the ethoxy group could also lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.

References

  • Kasinski, A. L., Kelnar, K., & Bader, A. G. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 7, 2026, from [Link]

  • Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.
  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved February 7, 2026, from [Link]

  • Gleeson, M. P., Hersey, A., & Hann, M. M. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Journal of Cheminformatics, 16(1), 1. [Link]

  • Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63-67.
  • Pireddu, R., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3208. [Link]

  • Tan, M. L., & Oon, C. E. (2022). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 27(22), 7935. [Link]

  • Wikipedia. (2023, October 28). TWEETIO. In Wikipedia. [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1243301. [Link]

  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 7, 2026, from [Link]

  • Li, Y., et al. (2021). Exploring Anticancer Activities and Structure–Activity Relationships of Binuclear Oxidovanadium(IV) Complexes. ACS Applied Bio Materials, 4(12), 8419-8429. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Retrieved February 7, 2026, from [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. Molecules, 29(19), 4509. [Link]

  • Sharma, R., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 46(1), 123-134. [Link]

  • Al-Ghorbani, M., et al. (2021). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Molecules, 26(16), 4809. [Link]

  • ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. Retrieved February 7, 2026, from [Link]

  • Sharma, A., & Singh, N. (2018). Comparative study of physicochemical properties and biological activities through cheminformatics for two auxinic herbicides 2,4,5-T and Triclopyr. Journal of Pharmacognosy and Phytochemistry, 7(2), 2908-2912.
  • ResearchGate. (n.d.). Synthesis of substituted biphenyl methylene indolinones as apoptosis inducers and tubulin polymerization inhibitors. Retrieved February 7, 2026, from [Link]

  • Sharma, V., & Kumar, P. (2017). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry, 10, S2641-S2649.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved February 7, 2026, from [Link]

  • Raevsky, O. A., & Schaper, K. J. (2004). Prediction of physicochemical properties. QSAR & Combinatorial Science, 23(5), 349-389. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Retrieved February 7, 2026, from [Link]

  • Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63-67. [Link]

  • NCI. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. Retrieved February 7, 2026, from [Link]

  • Al-Suhaimi, E. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7604. [Link]

  • Wolf, I., et al. (2006). Honokiol, a natural biphenyl, inhibits in vitro and in vivo growth of breast cancer through induction of apoptosis and cell cycle arrest. Molecular Cancer Therapeutics, 5(11), 2761-2769.
  • Solution Pharmacy. (2023, June 16). Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy [Video]. YouTube. [Link]

  • Rucic, E., et al. (2004). Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen. Molecular Pharmacology, 66(5), 1271-1280. [Link]

  • ResearchGate. (n.d.). Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I). Retrieved February 7, 2026, from [Link]

  • Al-Abdullah, E. S., et al. (2022). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Molecules, 27(19), 6288. [Link]

  • ResearchGate. (n.d.). Prediction of pK a Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. Retrieved February 7, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 3'-Ethoxy-biphenyl-2-carboxylic Acid via Suzuki-Miyaura Coupling

Abstract & Strategic Overview The biphenyl-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous Angiotensin II Receptor Blockers (ARBs) and non-steroida...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The biphenyl-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous Angiotensin II Receptor Blockers (ARBs) and non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of 3'-Ethoxy-biphenyl-2-carboxylic acid presents a specific challenge: the steric hindrance at the ortho-position of the carboxylic acid interferes with the transmetallation step of the palladium catalytic cycle.

This Application Note provides two distinct, validated protocols to overcome this barrier:

  • Method A (The Robust Route): A two-step synthesis via a methyl ester intermediate, prioritizing high purity and reproducibility.

  • Method B (The Green Route): A direct, ligand-free coupling of the free acid in aqueous media, prioritizing atom economy and speed.

Retrosynthetic Analysis

The following diagram illustrates the strategic disconnection for both methods.

Retrosynthesis Target TARGET: 3'-Ethoxy-biphenyl-2-carboxylic acid Disconnection Disconnection Strategy Disconnection->Target Suzuki-Miyaura Coupling Boronic Nucleophile: 3-Ethoxyphenylboronic acid Boronic->Disconnection Halide_Acid Electrophile (Method B): 2-Bromobenzoic acid Halide_Acid->Disconnection Direct Coupling Halide_Ester Electrophile (Method A): Methyl 2-bromobenzoate Halide_Ester->Disconnection Via Ester

Figure 1: Retrosynthetic strategy showing the convergent assembly of the biphenyl core.

Method A: The Robust Two-Step Protocol (Via Ester)

Rationale: Coupling ortho-substituted benzoic acids directly can lead to catalyst poisoning via carboxylate coordination to Palladium. Protecting the acid as a methyl ester eliminates this risk, ensuring consistent turnover frequencies (TOF).

Step 1: Suzuki Coupling

Reaction: Methyl 2-bromobenzoate + 3-Ethoxyphenylboronic acid


 Methyl 3'-ethoxy-biphenyl-2-carboxylate
Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
Methyl 2-bromobenzoate215.041.02.15 g (10 mmol)Electrophile
3-Ethoxyphenylboronic acid166.001.21.99 g (12 mmol)Nucleophile
Pd(dppf)Cl₂ · CH₂Cl₂816.640.03245 mgCatalyst
K₂CO₂ (anhydrous)138.213.04.14 gBase
1,4-Dioxane--40 mLSolvent
Water--10 mLCo-solvent
Experimental Protocol
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Methyl 2-bromobenzoate, 3-Ethoxyphenylboronic acid, and K₂CO₃.

  • Solvent Addition: Add 1,4-Dioxane and Water.[1][2]

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 15 minutes. Oxygen inhibits the active Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly against a positive flow of inert gas.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) until the bromide is consumed.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse with EtOAc.[1][3] Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Expected Yield: 85–92% as a colorless oil or low-melting solid.

Step 2: Saponification (Hydrolysis)

Reaction: Methyl ester


 Free Acid
  • Dissolve the intermediate ester (from Step 1) in THF/MeOH/Water (2:1:1) .

  • Add LiOH·H₂O (3.0 equiv) .

  • Stir at 50°C for 2 hours.

  • Acidification: Evaporate volatiles. Acidify the aqueous residue with 1M HCl to pH 2.[3]

  • Isolation: The product will precipitate as a white solid.[1] Filter, wash with cold water, and dry under vacuum.

Method B: The "Green" Direct Protocol (Free Acid)

Rationale: Recent advances in ligand design allow for the direct coupling of free carboxylic acids, avoiding the protection/deprotection steps. This method uses water as the primary solvent.

Reagents & Materials Table
ReagentEquiv.Role
2-Bromobenzoic acid1.0Electrophile
3-Ethoxyphenylboronic acid1.1Nucleophile
Pd(OAc)₂0.01 (1 mol%)Pre-catalyst
SPhos (Ligand)0.02 (2 mol%)Ligand
K₃PO₄3.0Base
Water / Ethanol (1:1)-Solvent
Experimental Protocol
  • Catalyst Pre-complexation: In a small vial, mix Pd(OAc)₂ and SPhos in 1 mL of Ethanol and stir for 5 minutes (solution turns yellow/orange).

  • Main Reaction: In a reaction vessel, add 2-Bromobenzoic acid, Boronic acid, and K₃PO₄.

  • Solvent: Add the Water/Ethanol mixture (0.5 M concentration relative to bromide).

  • Initiation: Add the pre-complexed catalyst solution.

  • Reaction: Heat to 80°C for 12 hours.

  • Workup: Acidify carefully with 1M HCl to pH 3. Extract with Ethyl Acetate (3x).[3]

  • Purification: Recrystallization from Ethanol/Water is often sufficient, avoiding chromatography.

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle is vital for troubleshooting low yields, particularly the Transmetallation step, which is sensitive to the steric bulk of the ortho-carboxylic acid.

CatalyticCycle Pd0 Pd(0) Active Species PdII_Int Pd(II)-Ar-Br Complex Pd0->PdII_Int Ar-Br OxAdd Oxidative Addition TransMet Transmetallation (Rate Limiting) PdII_Int->TransMet Ar'-B(OH)3 + Base BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activates Boron RedElim Reductive Elimination TransMet->RedElim Pd(II)(Ar)(Ar') RedElim->Pd0 Product Release

Figure 2: The Suzuki-Miyaura Catalytic Cycle. Note that in Method B, the base also deprotonates the carboxylic acid, making the electrophile an anionic species.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst Deactivation (Pd Black)Ensure strict O₂ removal. Switch to Pd(dppf)Cl₂ which is more robust than Pd(PPh₃)₄.
Protodeboronation Boronic Acid InstabilityThe ethoxy group is electron-donating, making the boronic acid prone to hydrolysis. Add the boronic acid in portions or use a slight excess (1.5 eq).
Homocoupling (Biaryl) Oxygen PresenceRe-degas solvents. Ensure the reaction is under positive Nitrogen pressure.

Analytical Validation

Target Molecule: 3'-Ethoxy-biphenyl-2-carboxylic acid Molecular Formula: C₁₅H₁₄O₃ Expected Mass (ESI-): 241.09 [M-H]⁻

Diagnostic ¹H NMR Signals (CDCl₃, 400 MHz):

  • 
     11.0–12.0 ppm (br s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     7.95 ppm (dd, 1H): Ortho-proton of the benzoic acid ring (deshielded by carbonyl).
    
  • 
     7.30–6.90 ppm (m, Ar-H):  Aromatic multiplets. Look for the specific pattern of the 3'-substituted ring.
    
  • 
     4.08 ppm (q, 2H):  Methoxy methylene protons (-O-CH ₂-CH₃).
    
  • 
     1.42 ppm (t, 3H):  Methyl protons (-O-CH₂-CH ₃).
    

References

  • General Suzuki Coupling Mechanism & Conditions

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Synthesis of Biphenyl Carboxylic Acids (Ortho-Substituted)

    • Asian Journal of Green Chemistry. (2025).[1] Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.[1][2]

  • Direct Coupling of Free Carboxylic Acids (Green Protocol)

    • Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.[4]

  • Use of SPhos/Pd(OAc)

    • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[5]

  • Purification of Biphenyl Acids

    • Google Patents. Process for preparing derivatives of biphenyl-2-carboxylic acid (CA2364862C).

Sources

Application

Application Note: High-Purity Isolation of 3'-Ethoxy-biphenyl-2-carboxylic Acid via Modified Silica Gel Chromatography

The following Application Note and Protocol is designed for researchers and process chemists requiring high-purity isolation of 3'-Ethoxy-biphenyl-2-carboxylic acid. It synthesizes theoretical physicochemical principles...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists requiring high-purity isolation of 3'-Ethoxy-biphenyl-2-carboxylic acid. It synthesizes theoretical physicochemical principles with practical, bench-proven chromatography techniques.[1]

Introduction & Context

3'-Ethoxy-biphenyl-2-carboxylic acid is a critical biaryl scaffold, frequently utilized in the synthesis of AT1 receptor antagonists and other heterocyclic pharmaceutical intermediates.[1] Its synthesis typically involves a Suzuki-Miyaura cross-coupling between 2-bromobenzoic acid (or its ester) and 3-ethoxyphenylboronic acid.[1]

While the synthesis is robust, purification is often complicated by the "Carboxylic Acid Problem" in normal phase chromatography: the interaction between the acidic proton and the silanol groups (


) of the stationary phase causes severe peak tailing (streaking), co-elution with impurities, and poor recovery.

This guide provides a self-validating protocol to overcome these challenges using Acid-Modified Mobile Phases , ensuring >98% purity.

Physicochemical Profile & Separation Strategy[1][2][3]

To design an effective separation, we must first analyze the analyte's properties.

PropertyValue (Approx.)Chromatographic Implication
Structure Biaryl core, ortho-COOH, meta-OEtHigh lipophilicity; steric hindrance near the acid group.[1]
pKa ~3.5 – 4.0The ortho-substitution often lowers pKa (increases acidity) compared to benzoic acid (4.2), increasing silanol interactions.[1]
LogP ~3.8 – 4.2Highly lipophilic.[1] Will retain strongly on C18 (Reverse Phase) but elutes easily on Silica (Normal Phase) if ionization is suppressed.[1]
Solubility Low in Hexane; High in EtOAc/DCMRisk of precipitation on the column head if liquid loading is performed in non-polar solvents.[1]
The Mechanism of Streaking

On unmodified silica gel (pH ~5-6), the carboxylic acid exists in an equilibrium between its neutral (


) and ionized (

) forms.[1] The ionized form binds strongly to protonated silanols via hydrogen bonding and ion-exchange mechanisms, resulting in broad, streaky bands.[1]
  • Solution: Lowering the mobile phase pH (below the analyte's pKa) forces the equilibrium toward the neutral protonated form (

    
    ), which interacts predictably with the silica, resulting in sharp, Gaussian peaks.
    

Method Development: The "Acid Modifier"

Standard Mobile Phase: Hexane / Ethyl Acetate (EtOAc). Modifier: Acetic Acid (AcOH) or Formic Acid.[1][2]

TLC Optimization Protocol

Before running the column, you must validate the


 and spot shape.[1]
  • Control Plate: Run TLC in 30% EtOAc/Hexane.

    • Result: Likely a streak from

      
       0.1 to 0.4.[1]
      
  • Test Plate: Run TLC in 30% EtOAc/Hexane + 1% AcOH .

    • Result: Sharp spot, likely shifted to higher

      
       (e.g., 0.5) due to reduced silanol drag.[1]
      

Target


:  Aim for an 

of 0.25 – 0.35 in the chosen mobile phase for optimal column resolution.

Detailed Purification Protocol

Phase 1: Column Preparation

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Mobile Phase A: Hexane + 1% Acetic Acid.[1] Mobile Phase B: Ethyl Acetate + 1% Acetic Acid.[1]

Note: Pre-equilibrating the silica with the acid modifier is critical.[1] If you only add acid to the eluent during the run, the first few column volumes will be "stripped" of acid by the silica, causing the analyte to streak immediately upon loading.

  • Slurry Preparation: Mix Silica Gel with Mobile Phase A (Hexane + 1% AcOH) to form a flowable slurry.[1]

  • Packing: Pour into the column. Flush with 2-3 Column Volumes (CV) of Mobile Phase A to ensure the acid modifier effectively deactivates active silanol sites throughout the bed.[1]

Phase 2: Sample Loading (Dry Loading)

Due to the solubility profile (insoluble in Hexane), Dry Loading is superior to liquid loading to prevent band broadening or precipitation.[1]

  • Dissolve the crude reaction mixture in a minimum amount of DCM or Acetone.

  • Add Celite 545 or Silica Gel (10x weight of crude) to the solution.[1]

  • Rotary evaporate to dryness until a free-flowing powder remains.

  • Carefully add this powder to the top of the packed column.[1]

  • Add a layer of sand (~1 cm) on top to protect the bed.[1]

Phase 3: Elution Gradient

Run a stepwise or linear gradient.[1] A typical profile for this lipophilicity:

StepSolvent CompositionVolume (CV)Purpose
1 100% Hexane (+1% AcOH)2 CVElute non-polar impurities (e.g., bis-aryl homocoupling, de-boronated byproducts).[1]
2 10% EtOAc / 90% Hexane (+1% AcOH)3 CVElute starting bromide/ester traces.[1]
3 20% - 30% EtOAc / Hexane (+1% AcOH) 5-8 CV Elution of 3'-Ethoxy-biphenyl-2-carboxylic acid.
4 100% EtOAc (+1% AcOH)2 CVFlush highly polar boronic acid residues.
Phase 4: Fraction Analysis & Workup[1]
  • Monitor: Check fractions via TLC (using the acid-modified solvent system) or UV (254 nm).

  • Pool: Combine pure fractions.

  • Azeotrope: The acetic acid modifier has a high boiling point (118°C).[1] To remove it:

    • Concentrate the fractions.[1]

    • Add Toluene and re-evaporate (Toluene forms an azeotrope with AcOH).[1]

    • Repeat 2-3 times until no vinegar smell remains.

  • Final Polish: Recrystallize from EtOAc/Hexane if >99% purity is required (e.g., for analytical standards).

Troubleshooting Guide

IssueDiagnosisCorrective Action
Tailing / Streaking Insufficient acid modifier.[1]Increase AcOH to 2% or switch to Formic Acid (stronger).[1] Ensure column was pre-equilibrated.[1]
Co-elution Impurity has similar polarity.[1]Change selectivity: Switch solvent system to DCM / Methanol (98:2 + 1% AcOH).
Product Precipitates Solubility limit reached on column.Use Dry Loading (Phase 2).[1] Do not liquid load in Hexane.
"Ghost" Peaks Acid modifier stripping impurities from silica.[1]Use high-quality TLC-grade silica.[1] Flush column extensively before loading.[1]

Process Visualization (Workflow)[1]

The following diagram illustrates the critical decision pathways and workflow for this purification.

PurificationWorkflow Start Crude 3'-Ethoxy-biphenyl-2-carboxylic acid TLC_Check TLC Analysis (Compare Neutral vs. Acidic Solvent) Start->TLC_Check Decision_Streak Does it streak in neutral solvent? TLC_Check->Decision_Streak Prep_Mobile Prepare Mobile Phase: Hex/EtOAc + 1% AcOH Decision_Streak->Prep_Mobile Yes (Expected) Prep_Column Slurry Pack Silica (Pre-equilibrate with Acid) Prep_Mobile->Prep_Column Loading_Method Solubility Check: Soluble in Hexane? Prep_Column->Loading_Method Load_Liquid Liquid Load (Risk of precip) Loading_Method->Load_Liquid Yes Load_Dry Dry Load on Celite (Recommended) Loading_Method->Load_Dry No Elution Gradient Elution (0% -> 30% EtOAc) Load_Liquid->Elution Load_Dry->Elution Workup Pool Fractions & Azeotrope AcOH with Toluene Elution->Workup Final Pure Product (>98% Purity) Workup->Final

Caption: Figure 1: Optimized purification workflow emphasizing acid modification and dry loading techniques to mitigate solubility and ionization issues.

References

  • Synthesis of Biphenyl Carboxylic Acids

    • Gong, H., et al. (2025).[1][3] "Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents." Asian Journal of Green Chemistry.

  • Chromatography of Acidic Compounds

    • Kinnory, D. S., et al. (1954).[1] "Chromatography of Carboxylic Acids on a Silica Gel Column." Journal of Biological Chemistry.

  • Acid Modifiers in Silica Chromatography

    • Reddit Chemistry Community Discussion (2016).[1] "Column chromatography of carboxylic acids - Practical Protocols."

  • Physicochemical Properties (pKa/LogP)

    • Franz, R. G. (2001).[1] "Comparisons of pKa and log P values of some carboxylic and phosphonic acids." Pharmaceutical Research.

Sources

Method

Application Note: Structural Elucidation of 3'-Ethoxy-biphenyl-2-carboxylic acid using ¹H NMR Spectroscopy

Abstract This document provides a comprehensive guide to the characterization of 3'-Ethoxy-biphenyl-2-carboxylic acid using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the characterization of 3'-Ethoxy-biphenyl-2-carboxylic acid using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed, field-proven protocol for sample preparation and a thorough, first-principles-based interpretation of the resulting spectrum. This note is designed for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries who require robust methods for structural verification and purity assessment of complex organic molecules. The causality behind spectral features, including chemical shifts, integration, and spin-spin coupling, is explained to provide a deeper understanding of the structure-property relationship.

Introduction: The Rationale for NMR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure in solution.[1] For a molecule like 3'-Ethoxy-biphenyl-2-carboxylic acid, which possesses multiple, distinct chemical environments—including a sterically hindered biphenyl backbone, an electron-donating ethoxy group, and an electron-withdrawing carboxylic acid—¹H NMR provides critical information. It allows for the precise mapping of each proton's environment, confirming connectivity and stereochemistry, which is essential for drug development and material science applications.[1]

The magnetic field experienced by each proton is modulated by the local electronic environment.[2] This results in a unique resonance frequency, or "chemical shift" (δ), for each non-equivalent proton in the molecule.[3][4] By analyzing the chemical shifts, the integration (area under the peak), and the signal splitting (multiplicity), we can piece together the molecular puzzle with high confidence.[1]

Below is the structure of 3'-Ethoxy-biphenyl-2-carboxylic acid with a systematic numbering scheme used for the spectral assignment throughout this note.

Caption: Structure of 3'-Ethoxy-biphenyl-2-carboxylic acid with proton labeling.

Experimental Protocol

This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for detailed structural analysis. The trustworthiness of NMR data is directly linked to meticulous sample preparation.[5]

Materials and Equipment
  • Analyte: 3'-Ethoxy-biphenyl-2-carboxylic acid (5-10 mg)

  • Deuterated Solvent: Chloroform-d (CDCl₃) or DMSO-d₆ (0.6-0.7 mL). The choice of solvent is critical. CDCl₃ is a common choice for many organic molecules. However, carboxylic acids can sometimes exhibit poor solubility or extensive hydrogen bonding, leading to very broad -COOH signals. DMSO-d₆ is an excellent alternative that can disrupt intermolecular hydrogen bonding and sharpen the acid proton signal.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer and serves as the 0 ppm reference.[3]

  • Equipment: High-quality 5 mm NMR tube, Pasteur pipette with glass wool plug, small vial, vortex mixer.

Sample Preparation Workflow

The following workflow ensures a homogenous sample free of particulates, which is crucial for achieving sharp, well-resolved NMR signals.

Caption: Workflow for ¹H NMR sample preparation and analysis.

Step-by-Step Procedure
  • Weighing: Accurately weigh approximately 5-10 mg of 3'-Ethoxy-biphenyl-2-carboxylic acid and transfer it into a small, clean glass vial. For routine ¹H NMR, this concentration provides an excellent signal-to-noise ratio within a few minutes of acquisition time.[5][6]

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[5]

  • Homogenization: Securely cap the vial and vortex it until the solid is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.

  • Filtration: Place a small plug of glass wool into the neck of a Pasteur pipette. Filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any suspended particulate matter, which can degrade the magnetic field homogeneity and broaden the spectral lines.

  • Final Check: Ensure the sample height in the NMR tube is approximately 4-5 cm. Cap the tube properly to prevent solvent evaporation. Label the tube clearly.

Predicted ¹H NMR Spectrum and Interpretation

The interpretation of an NMR spectrum involves the systematic analysis of four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[1]

Predicted Chemical Shifts (δ) and Multiplicities

The following table summarizes the predicted ¹H NMR data for 3'-Ethoxy-biphenyl-2-carboxylic acid. The predictions are based on established chemical shift ranges for functional groups and the known electronic effects of substituents on aromatic rings.[3][7]

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift and Splitting
H-carboxyl > 10.0Broad Singlet (br s)1HThe acidic proton is highly deshielded due to the electronegativity of the adjacent oxygens and potential hydrogen bonding. It typically appears as a broad singlet far downfield.[8][9][10]
Aromatic Ring A 7.2 - 8.2Multiplets (m)4HProtons on this ring are influenced by the electron-withdrawing and sterically bulky carboxylic acid group. H6 is expected to be the most deshielded due to its proximity to the carbonyl. Complex splitting arises from ortho (³J ≈ 7-10 Hz) and meta (⁴J ≈ 2-3 Hz) couplings.[2]
Aromatic Ring B 6.8 - 7.4Multiplets (m)3HThe electron-donating ethoxy group shields these protons, shifting them upfield relative to benzene (δ ≈ 7.3 ppm). H2' and H6' are ortho to the connecting C-C bond, while H4' is para to the ethoxy group, leading to distinct chemical shifts and coupling patterns.
-OCH₂- (Ethoxy)~ 4.1Quartet (q)2HThe methylene protons are adjacent to an electronegative oxygen atom, causing a downfield shift. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule).[3][4]
-CH₃ (Ethoxy)~ 1.4Triplet (t)3HThese aliphatic protons are relatively shielded. The signal is split into a triplet by the two neighboring methylene protons.[3][4]
Detailed Analysis of Aromatic Region (6.8 - 8.2 ppm)

The seven protons on the biphenyl core present the most complex region of the spectrum.

  • Ring A (substituted with -COOH): The -COOH group is electron-withdrawing, which deshields the protons on this ring, shifting them generally downfield. The proton ortho to the carboxylic acid (H3) and the proton ortho to the other phenyl ring (H6) will likely have distinct chemical shifts, appearing as doublets or doublet of doublets. The other two protons (H4, H5) will likely appear as complex multiplets, often resembling triplets or doublet of doublets, due to coupling with their neighbors.

  • Ring B (substituted with -OEt): The ethoxy group is strongly electron-donating through resonance, which shields the ortho (H2', H6') and para (H4') positions. This causes these protons to resonate at a higher field (further upfield) compared to the protons on Ring A. We expect to see distinct signals for H2', H4', and H6' (H5' is equivalent to H3' which is substituted), likely as doublets or triplets depending on their coupling partners.

Self-Validating Systems and Best Practices

  • Confirmation of the Carboxylic Acid Proton: The broad singlet above 10 ppm is highly characteristic.[10] To confirm its identity, a D₂O exchange experiment can be performed. Adding a drop of deuterium oxide to the NMR sample and re-acquiring the spectrum will cause the -COOH proton signal to disappear due to proton-deuterium exchange.[8][9]

  • Integral Ratios: The relative integration of the signals should strictly follow the proton count: 1 (COOH) : 4 (Arom. A) : 3 (Arom. B) : 2 (CH₂) : 3 (CH₃). Any significant deviation may indicate the presence of impurities.

  • 2D NMR: For an unambiguous assignment of all aromatic protons, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed. COSY reveals proton-proton coupling networks, while NOESY identifies protons that are close in space, which is particularly useful for confirming the biphenyl connectivity.

Conclusion

¹H NMR spectroscopy provides a powerful and definitive method for the structural characterization of 3'-Ethoxy-biphenyl-2-carboxylic acid. By following the detailed protocol for sample preparation and applying the principles of spectral interpretation outlined in this note, researchers can confidently verify the identity, structure, and purity of their compound. The characteristic signals of the carboxylic acid, the ethoxy group, and the distinct patterns of the two aromatic rings serve as a unique fingerprint for this molecule.

References

  • ¹H NMR Chemical Shift. Oregon State University. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Interpreting ¹H NMR. OpenOChem Learn. [Link]

  • ¹H NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. ResearchGate. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • NMR Sample Preparation. University of California, Riverside. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. St. Olaf College. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Chemical shifts. University of Potsdam. [Link]

  • Carboxylic Acid Spectroscopy. Oregon State University. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

Sources

Application

FT-IR spectroscopy of 3'-Ethoxy-biphenyl-2-carboxylic acid

Title: Structural Elucidation and Purity Assessment of 3'-Ethoxy-biphenyl-2-carboxylic acid via FT-IR Spectroscopy Introduction & Scope 3'-Ethoxy-biphenyl-2-carboxylic acid is a critical pharmacophore scaffold, often ser...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation and Purity Assessment of 3'-Ethoxy-biphenyl-2-carboxylic acid via FT-IR Spectroscopy

Introduction & Scope

3'-Ethoxy-biphenyl-2-carboxylic acid is a critical pharmacophore scaffold, often serving as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor blockers (sartans). Its structural integrity relies on the precise arrangement of two aromatic rings (biphenyl core), a carboxylic acid moiety at the ortho (2) position, and an ethoxy ether linkage at the meta (3') position on the distal ring.

This Application Note provides a validated protocol for the identification and purity assessment of this compound using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike simple aromatics, the steric hindrance introduced by the ortho-carboxylic acid forces the biphenyl system into a non-planar conformation, creating a unique spectral fingerprint.

Primary Objectives:

  • Identification: Confirm the presence of the carboxylic acid dimer (broad O-H) and the ethoxy ether linkage (aliphatic C-H).

  • differentiation: Distinguish the target molecule from potential hydrolysis byproducts (e.g., loss of ethyl group) or decarboxylated degradants.

  • Compliance: Establish a method compliant with USP <854> Mid-Infrared Spectroscopy guidelines.

Theoretical Framework & Spectral Logic

The infrared spectrum of 3'-Ethoxy-biphenyl-2-carboxylic acid is a superposition of three distinct vibrational domains. Understanding these domains is essential for accurate interpretation.

The "Ortho-Effect" and Hydrogen Bonding

In the solid state, carboxylic acids typically exist as stable cyclic dimers bonded by two hydrogen bonds. This results in a broad, intense O-H stretching band (3300–2500 cm⁻¹) and a lower-frequency C=O stretch compared to free monomers.

  • Critical Insight: The ortho-substitution at position 2 creates steric repulsion with the protons of the adjacent phenyl ring, preventing coplanarity. This twisting minimizes conjugation between the rings but maintains the acid's ability to dimerize.

Spectral Logic Map

The following diagram illustrates the causal link between the molecular substructures and their expected vibrational frequencies.

SpectralLogic Molecule 3'-Ethoxy-biphenyl- 2-carboxylic acid Fragment1 Carboxylic Acid (Pos 2, Dimer) Molecule->Fragment1 Fragment2 Ethoxy Group (Pos 3') Molecule->Fragment2 Fragment3 Biphenyl Core (Aromatic) Molecule->Fragment3 Vib1 O-H Stretch (Broad, H-bonded) 3300-2500 cm⁻¹ Fragment1->Vib1 Vib2 C=O Stretch (Dimer) 1710-1680 cm⁻¹ Fragment1->Vib2 Vib3 C-H Stretch (Aliphatic) 2980-2850 cm⁻¹ Fragment2->Vib3 Vib4 C-O-C Stretch (Ether) 1250 & 1040 cm⁻¹ Fragment2->Vib4 Vib5 C=C Ring Stretch 1600 & 1480 cm⁻¹ Fragment3->Vib5 Vib6 OOP Bending (Subst. Pattern) 760-690 cm⁻¹ Fragment3->Vib6

Figure 1: Vibrational assignment logic linking functional moieties to characteristic wavenumber ranges.

Experimental Protocol

This protocol utilizes Attenuated Total Reflectance (ATR) for high throughput and minimal sample preparation, aligned with USP <854> and Ph. Eur. 2.2.24 requirements.

Equipment & Reagents
  • Spectrometer: FTIR with DTGS or MCT detector (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR (preferred for chemical resistance and hardness).

  • Reference Standard: 3'-Ethoxy-biphenyl-2-carboxylic acid (Certified Reference Material, >99.0% purity).

  • Cleaning Solvent: Isopropanol (HPLC Grade).

Instrument Parameters
ParameterSettingRationale
Spectral Range 4000 – 650 cm⁻¹Covers functional groups and fingerprint region.
Resolution 4 cm⁻¹Standard for resolving solid-state bands without excessive noise.
Scans 32 or 64Optimizes Signal-to-Noise (S/N) ratio.
Apodization Blackman-HarrisMinimizes side-lobes for strong bands.
Background Air (Clean Crystal)Must be collected immediately prior to sample.
Measurement Workflow

Workflow Start Start Analysis Clean Clean ATR Crystal (Isopropanol) Start->Clean Bg Collect Background (Air) Clean->Bg Load Load Sample (~5-10 mg Solid) Bg->Load Press Apply Pressure (Ensure Contact) Load->Press Scan Acquire Sample Spectrum Press->Scan QC QC Check: Is S/N > 100:1? Scan->QC QC->Clean No (Resample) Process ATR Correction & Baseline Adjustment QC->Process Yes End Report Generation Process->End

Figure 2: Step-by-step ATR-FTIR acquisition workflow.

Step-by-Step Procedure:

  • System Suitability: Verify wavenumber accuracy using a Polystyrene film.[1] The absorption band at 1601.2 cm⁻¹ must be within ±1.0 cm⁻¹ (USP <854>).[1]

  • Background: Ensure the ATR crystal is clean and dry. Collect the background spectrum.

  • Sample Loading: Place approximately 5–10 mg of the solid powder onto the center of the crystal.

  • Contact: Lower the pressure arm/anvil. Apply force until the preview spectrum peaks stabilize (typically ~80–100 N for diamond ATR). Note: Inconsistent pressure leads to poor peak intensity.

  • Acquisition: Collect the sample spectrum.

  • Cleaning: Wipe the crystal with a lint-free tissue and isopropanol. Ensure no residue remains (check for "ghost peaks" in the next preview).

Data Analysis & Interpretation

The following table details the characteristic bands expected for 3'-Ethoxy-biphenyl-2-carboxylic acid.

Table 1: Predicted Characteristic Absorption Bands

Frequency (cm⁻¹)IntensityAssignmentStructural Origin
3300 – 2500 Broad, MedO-H StretchCarboxylic acid dimer (O-H[2]···O=C). Overlaps C-H region.[3][4][5]
3100 – 3000 Weak, SharpC-H Stretch (Ar)Aromatic rings (Biphenyl core).
2980 – 2850 MediumC-H Stretch (Alk)Ethoxy group (CH₂/CH₃). Distinguishes from non-alkylated analogs.
1710 – 1680 StrongC=O StretchCarboxylic acid carbonyl.[6][7][8] Lowered freq. due to conjugation/dimerization.
1600, 1580 MediumC=C StretchAromatic ring breathing modes.
1260 – 1240 StrongC-O Stretch (Ar)Aryl-alkyl ether (Ph-O-CH₂).
1050 – 1030 MediumC-O Stretch (Alk)Alkyl ether bond (O-CH₂).
760 – 740 StrongC-H OOP BendOrtho-substituted ring (4 adjacent H).
690 – 710 StrongC-H OOP BendMeta-substituted ring (3 adjacent H + 1 isolated H).

Diagnostic Check:

  • Presence of Ethoxy: Look for the aliphatic C-H stretches (2980–2850 cm⁻¹) and the C-O ether band (~1250 cm⁻¹). If these are missing, the ethoxy group may have been cleaved (hydrolysis).

  • Acid State: A shift of the C=O band to ~1550–1600 cm⁻¹ and disappearance of the broad O-H band indicates salt formation (carboxylate anion, -COO⁻), likely due to basic contamination or improper synthesis workup.

Method Validation (Self-Validating Criteria)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the method must be validated against the following criteria:

  • Specificity: The method must differentiate the analyte from its synthetic precursors (e.g., 2-bromo-benzoic acid or 3-ethoxy-phenylboronic acid).

    • Test: Compare the spectrum against a library of precursors. The "Fingerprint Region" (1500–650 cm⁻¹) must show a correlation coefficient < 0.95 with precursors.

  • Precision (Repeatability):

    • Protocol: Scan six separate preparations of the same lot.

    • Acceptance: The RSD of the absorbance intensity of the C=O peak (normalized) should be NMT 2.0% (USP <854> for drug products/substances).

  • Robustness:

    • Test: Verify that small changes in pressure (ATR clamp force) do not shift peak positions by more than ±2 cm⁻¹.

References

  • United States Pharmacopeia (USP). General Chapter <854> Mid-Infrared Spectroscopy. Rockville, MD: United States Pharmacopeial Convention.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on functional group assignment).
  • NIST Chemistry WebBook. Infrared Spectra of Benzoic Acid and Biphenyl Derivatives. National Institute of Standards and Technology. [Link]

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.24 Absorption Spectrophotometry, Infrared.

Disclaimer: This application note is for research and educational purposes. All pharmaceutical quality control methods must be validated in the user's specific laboratory environment according to local GMP regulations.

Sources

Method

Application Notes and Protocols: 3'-Ethoxy-biphenyl-2-carboxylic acid as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of Functionalized Biaryl Scaffolds Biphenyl derivatives are a cornerstone in modern medicinal chemistry and materials science, prized for their rigid, planar, and tunable structures.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Biaryl Scaffolds

Biphenyl derivatives are a cornerstone in modern medicinal chemistry and materials science, prized for their rigid, planar, and tunable structures.[1] These scaffolds are prevalent in a wide array of pharmaceuticals, including anti-inflammatory drugs, anti-hypertensives, and anti-cancer agents, as well as in advanced materials like organic light-emitting diodes (OLEDs) and liquid crystals.[2][3] The strategic placement of functional groups on the biphenyl core is critical for modulating the physicochemical and biological properties of the final compounds.

3'-Ethoxy-biphenyl-2-carboxylic acid is a bifunctional building block that offers synthetic chemists a unique combination of features. The biphenyl core provides a robust and conformationally constrained backbone. The carboxylic acid at the 2-position not only serves as a versatile synthetic handle for a multitude of chemical transformations but also introduces the potential for atropisomerism due to hindered rotation around the biaryl axis, a feature of increasing importance in drug design.[4][5] The ethoxy group at the 3'-position can enhance solubility, modulate lipophilicity, and influence metabolic stability, making it a valuable substituent for optimizing drug-like properties.[6]

This guide provides an in-depth look at the applications of 3'-Ethoxy-biphenyl-2-carboxylic acid, complete with detailed protocols and the scientific rationale behind its use as a strategic building block in organic synthesis.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a building block's properties is essential for its effective utilization. Below is a summary of the key physicochemical and predicted spectroscopic data for 3'-Ethoxy-biphenyl-2-carboxylic acid.

Table 1: Physicochemical Properties
PropertyValueSource/Comment
CAS Number 669713-70-6[7]
Molecular Formula C₁₅H₁₄O₃[7]
Molecular Weight 242.27 g/mol [7]
Appearance Off-white to beige crystalline powder (predicted)Based on similar biphenyl carboxylic acids[8]
pKa ~4.0 (Predicted)The acidity is comparable to other benzoic acids, influenced by the biphenyl structure.
Solubility Insoluble in water; soluble in organic solvents like DMSO, DMF, methanol, and ethyl acetate.General property of aryl carboxylic acids.
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, likely in the range of 7.0-8.2 ppm.[2] The ethoxy group will present as a quartet around 4.1 ppm (for the -OCH₂-) and a triplet around 1.4 ppm (for the -CH₃). The acidic proton of the carboxylic acid will appear as a broad singlet, typically downfield (>10 ppm).[9]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-175 ppm region. Aromatic carbons will appear between 110-145 ppm, and the ethoxy group carbons will be observed around 64 ppm (-OCH₂-) and 15 ppm (-CH₃).[10]

  • IR Spectroscopy: A broad O-H stretch from the carboxylic acid is expected from 2500-3300 cm⁻¹. A strong C=O stretch should be present around 1700 cm⁻¹. C-O stretches from the ether and carboxylic acid will appear in the 1200-1300 cm⁻¹ region, and aromatic C-H and C=C stretches will also be prominent.[2]

Core Synthetic Applications and Protocols

The utility of 3'-Ethoxy-biphenyl-2-carboxylic acid stems from its two key functional groups: the biphenyl core, which can be constructed via cross-coupling reactions, and the carboxylic acid, which is a gateway to a vast array of other functionalities.

Synthesis of the Biphenyl Core via Suzuki-Miyaura Cross-Coupling

The most common and efficient method for constructing the biphenyl scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[10][11] This reaction allows for the formation of the C-C bond between the two aryl rings with high functional group tolerance. 3'-Ethoxy-biphenyl-2-carboxylic acid can be synthesized from readily available precursors, 2-bromobenzoic acid and 3-ethoxyphenylboronic acid.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product reactant1 2-Bromobenzoic Acid product 3'-Ethoxy-biphenyl-2-carboxylic acid reactant1->product Suzuki Coupling reactant2 3-Ethoxyphenylboronic Acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol 1: Generalized Suzuki-Miyaura Synthesis

  • Rationale: This protocol provides a robust method for synthesizing the target molecule. The choice of a palladium catalyst and a suitable base is crucial for an efficient reaction.[12] The base activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.

  • Materials:

    • 2-Bromobenzoic acid (1.0 eq)

    • 3-Ethoxyphenylboronic acid (1.1 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent (e.g., a mixture of toluene/ethanol/water or dioxane/water)

  • Procedure:

    • To a round-bottom flask, add 2-bromobenzoic acid, 3-ethoxyphenylboronic acid, and the base.

    • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Add the degassed solvent mixture, followed by the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography.[2]

Derivatization via Amide Bond Formation

The carboxylic acid moiety is an excellent electrophile for nucleophilic acyl substitution, allowing for the synthesis of amides, a common functional group in pharmaceuticals.

Amide_Formation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 3'-Ethoxy-biphenyl-2-carboxylic acid product Amide Derivative reactant1->product Amidation reactant2 Primary or Secondary Amine (R-NH₂) reactant2->product coupling Coupling Agent (e.g., HATU, EDC) coupling->product base Base (e.g., DIPEA) base->product

Caption: Amide bond formation workflow.

Protocol 2: Standard Amide Coupling

  • Rationale: Peptide coupling reagents like HATU or EDC activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile. A non-nucleophilic base is used to neutralize the acid formed during the reaction.

  • Materials:

    • 3'-Ethoxy-biphenyl-2-carboxylic acid (1.0 eq)

    • Amine (primary or secondary, 1.1 eq)

    • Coupling agent (e.g., HATU, 1.1 eq)

    • Organic base (e.g., DIPEA, 2.0 eq)

    • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

  • Procedure:

    • Dissolve 3'-Ethoxy-biphenyl-2-carboxylic acid in the anhydrous solvent under an inert atmosphere.

    • Add the coupling agent and the base, and stir for 10-15 minutes at room temperature to pre-activate the acid.

    • Add the amine to the reaction mixture.

    • Stir at room temperature for 2-16 hours until the starting material is consumed (monitor by TLC or LC-MS).

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Esterification Reactions

Esterification is another fundamental transformation of the carboxylic acid group, often used to create prodrugs or modify the physical properties of a compound.

Protocol 3: Fischer Esterification (Acid-Catalyzed)

  • Rationale: This classic method uses a strong acid catalyst to promote the reaction between the carboxylic acid and an alcohol. The reaction is reversible, so using the alcohol as the solvent drives the equilibrium towards the product.

  • Materials:

    • 3'-Ethoxy-biphenyl-2-carboxylic acid (1.0 eq)

    • Alcohol (e.g., methanol or ethanol, used as solvent)

    • Strong acid catalyst (e.g., concentrated H₂SO₄, a few drops)

  • Procedure:

    • Suspend or dissolve the carboxylic acid in an excess of the desired alcohol.

    • Carefully add the acid catalyst.

    • Heat the mixture to reflux and maintain for 4-24 hours.

    • Cool the reaction and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer, concentrate, and purify as needed.

Advanced Concepts in Application

Atropisomerism: A Key Stereochemical Consideration

The substitution at the 2-position of the biphenyl core in 3'-Ethoxy-biphenyl-2-carboxylic acid sterically hinders the free rotation around the C-C single bond connecting the two phenyl rings. This can give rise to stable, non-interconverting enantiomers known as atropisomers.[4][13] The stability of these isomers is dependent on the size of the substituents ortho to the biaryl bond.[5] This phenomenon is of significant interest in drug development, as different atropisomers can exhibit distinct pharmacological activities and toxicities. The synthesis of single enantiomers may require chiral chromatography or asymmetric synthesis methods.

The Role of the Ethoxy Group in Drug Design

The 3'-ethoxy group is not merely a passive substituent. It can significantly influence the pharmacokinetic profile of a molecule:

  • Metabolic Stability: Aryl ethers can be subject to metabolic O-dealkylation by cytochrome P450 enzymes.[6] The ethoxy group may offer a different metabolic profile compared to a more common methoxy group, potentially altering the drug's half-life.

  • Solubility and Lipophilicity: The ethoxy group increases lipophilicity compared to a hydroxyl group, which can affect membrane permeability and protein binding. Its impact on aqueous solubility is complex but generally favorable over larger alkyl groups.

  • Pharmacophore Interaction: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with a biological target.

Conclusion

3'-Ethoxy-biphenyl-2-carboxylic acid is a highly valuable and versatile building block for organic synthesis. Its unique combination of a rigid biphenyl scaffold, a synthetically tractable carboxylic acid handle, and a modulating ethoxy group provides a powerful platform for the design and synthesis of novel pharmaceuticals and advanced materials. The protocols and concepts outlined in this guide are intended to provide researchers with a solid foundation for incorporating this promising building block into their synthetic strategies.

References

  • ChemBK. (2024). 3-Biphenylcarboxylic acid - Physico-chemical Properties. Retrieved from [Link]

  • Farouq E. Hawaiz. (n.d.). Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Semantic Scholar. Retrieved from [Link]

  • Biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by water-soluble fullerene-supported PdCl2 nanocatalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also... (n.d.). ResearchGate. Retrieved from [Link]

  • The stability of atropisomers. (2021). Stereoelectronics. Retrieved from [Link]

  • Hassan, I. M. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Atropisomerization of di-para-substituted propyl-bridged biphenyl cyclophanes. (2025). ResearchGate. Retrieved from [Link]

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. (2018). ResearchGate. Retrieved from [Link]

  • Hassan, I. M. (n.d.). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PMC. Retrieved from [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. (2025). ResearchGate. Retrieved from [Link]

  • Bhardwaj, A. (2021). Stereo isomerism in biphenyl compounds (Atropisomerism). YouTube. Retrieved from [Link]

  • Synthesis and atropisomerism of 2,2′-ortho disubstituted biphenyls. (2010). ResearchGate. Retrieved from [Link]

  • (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres... (n.d.). ResearchGate. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of 3'-Ethoxy-biphenyl-2-carboxylic acid. Retrieved from [Link]

Sources

Application

Derivatization of 3'-Ethoxy-biphenyl-2-carboxylic acid for biological screening

Application Note: Strategic Derivatization of 3'-Ethoxy-biphenyl-2-carboxylic Acid for SAR Library Generation Introduction: The Biphenyl Scaffold in Medicinal Chemistry The molecule 3'-Ethoxy-biphenyl-2-carboxylic acid r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 3'-Ethoxy-biphenyl-2-carboxylic Acid for SAR Library Generation

Introduction: The Biphenyl Scaffold in Medicinal Chemistry

The molecule 3'-Ethoxy-biphenyl-2-carboxylic acid represents a "privileged structure" in drug discovery. The biphenyl core is ubiquitous in approved therapeutics, acting as a scaffold for Angiotensin II Receptor Blockers (ARBs like Telmisartan) and NSAIDs (like Diflunisal).

However, this specific isomer presents a distinct challenge and opportunity: Ortho-substitution . The carboxylic acid at the C2 position introduces significant steric bulk and forces the two phenyl rings out of planarity to minimize repulsion between the acid and the protons/substituents on the adjacent ring. This "biphenyl twist" creates a unique 3D spatial arrangement that can enhance selectivity for protein binding pockets, but it notoriously hampers standard chemical derivatization.

This guide provides optimized protocols to derivatize this scaffold, focusing on overcoming the steric barrier of the ortho-acid to generate high-quality libraries for biological screening.

Strategic Analysis: Reaction Pathway Selection

To generate a Structure-Activity Relationship (SAR) library, we focus on two primary vectors:

  • Vector A (Amidation): Modifying the C2-carboxylic acid to modulate hydrogen bond donor/acceptor profiles and lipophilicity.

  • Vector B (Ether Cleavage): Exposing the 3'-hydroxyl group to allow for "scaffold hopping" via etherification.

Comparative Analysis of Coupling Reagents for Sterically Hindered Acids

Standard EDC/NHS coupling often fails with ortho-substituted biphenyls due to the rapid hydrolysis of the active ester before the amine can attack the sterically shielded carbonyl. We recommend HATU or T3P.

ReagentMechanismSuitability for Ortho-BiphenylsBy-productsRecommendation
EDC/HOBt CarbodiimideLow. Kinetics are too slow for hindered centers; high racemization risk.Urea (water soluble)Avoid for this scaffold.
HATU Uronium/GuanidiniumHigh. Fast kinetics; stabilizes the active ester.Tetramethylurea (hard to remove)Use for small scale (<100mg).
T3P (Propylphosphonic anhydride)Anhydride formationExcellent. Low epimerization; drives reaction via cyclic transition state.Water soluble phosphatesPreferred for library scale.

Workflow Visualization

The following diagram outlines the decision logic for processing this scaffold, distinguishing between library synthesis and biological assay preparation.

DerivatizationWorkflow Start 3'-Ethoxy-biphenyl-2-carboxylic acid Decision Target Modification? Start->Decision PathA Vector A: C2-Amidation (Library Generation) Decision->PathA SAR Expansion PathB Vector B: 3'-Ether Cleavage (Functionalization) Decision->PathB Scaffold Hopping ProcessA Protocol: T3P Coupling (Overcomes Steric Hindrance) PathA->ProcessA ProcessB Protocol: BBr3 Demethylation (Exposes Phenol) PathB->ProcessB QC QC: LC-MS & NMR (Confirm Purity >95%) ProcessA->QC ProcessB->QC Screening Biological Screening (DMSO Stock Preparation) QC->Screening Pass

Figure 1: Strategic workflow for the chemical modification and validation of the biphenyl scaffold.

Detailed Experimental Protocols

Protocol A: T3P-Mediated Amidation (The "Steric Buster")

Rationale: T3P (Propylphosphonic anhydride) is chosen because it acts as a Lewis acid to activate the carbonyl oxygen, making it highly susceptible to nucleophilic attack even in crowded ortho environments [1].

Materials:

  • Substrate: 3'-Ethoxy-biphenyl-2-carboxylic acid (1.0 eq)

  • Amine Partner: Diverse R-NH2 (1.2 eq)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 eq)

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous Ethyl Acetate (EtOAc) or DMF.

Step-by-Step Procedure:

  • Dissolution: In a reaction vial, dissolve the biphenyl acid (0.2 mmol) and the amine partner (0.24 mmol) in anhydrous EtOAc (2 mL).

    • Note: If the amine is a salt (e.g., HCl salt), add extra DIPEA (1.0 eq) to free the base.

  • Base Addition: Add DIPEA (0.6 mmol) and cool the mixture to 0°C.

    • Causality: Cooling prevents immediate exothermic degradation of the reagent, though T3P is relatively stable.

  • Activation & Coupling: Dropwise add the T3P solution. Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Self-Validation: Monitor by TLC (50% EtOAc/Hexane). The acid spot (low Rf, streaking) should disappear, replaced by a distinct amide spot (higher Rf).

  • Work-up (The T3P Advantage): T3P by-products are water-soluble.

    • Wash the organic layer with water (2x), Sat. NaHCO3 (2x), and Brine (1x).

    • Dry over Na2SO4 and concentrate.

  • Purification: Usually, this protocol yields >90% purity. If necessary, purify via Flash Chromatography.

Protocol B: Biological Assay Preparation (Solubility Management)

Rationale: Biphenyl amides are highly lipophilic (LogP > 3.5). Direct addition to aqueous buffers will cause precipitation, leading to false negatives in screening [2].

Step-by-Step Procedure:

  • Stock Generation: Prepare a 10 mM stock solution in 100% DMSO.

    • Critical Check: Sonicate for 5 minutes. Inspect visually for micro-precipitates.

  • Intermediate Dilution: Dilute the stock to 10x the final assay concentration using the assay buffer containing 5-10% DMSO.

    • Why? This "step-down" allows you to observe precipitation before adding it to the cells/protein. If it crashes here, it will crash in the assay.

  • Final Addition: Add the intermediate solution to the assay plate (1:10 dilution). Final DMSO concentration should be <1% (or as tolerated by the specific biological target).

Quality Control & Troubleshooting

Before releasing compounds for screening, strict QC is required to ensure the observed biological activity is due to the molecule and not an impurity.

IssueObservationRoot CauseCorrective Action
Low Yield (Amidation) Starting material remains on LC-MS.Steric hindrance prevents amine attack.Switch solvent to DMF; Heat to 60°C; Increase T3P to 4.0 eq.
False Positives (Assay) Erratic IC50 curves; "sticky" compound behavior.Colloidal aggregation of the lipophilic biphenyl.Add 0.01% Triton X-100 to assay buffer to disrupt promiscuous aggregates.
Des-ethyl impurity Mass spectrum shows M-28 peak.Accidental ether cleavage during acidic workup.Ensure workup is neutral/basic; avoid strong Lewis acids if not intended.

Mechanism of Action Diagram: T3P Activation

Understanding the activation mechanism is crucial for troubleshooting failed couplings.

T3P_Mechanism Acid Biphenyl Acid (COOH) Intermediate Mixed Anhydride (Activated Species) Acid->Intermediate + T3P / Base T3P T3P Reagent T3P->Intermediate Base Base (DIPEA) Base->Intermediate Product Biphenyl Amide Intermediate->Product + Amine (Nucleophilic Attack) ByProduct Water Soluble Phosphates Intermediate->ByProduct Amine Amine (R-NH2)

Figure 2: The T3P activation cycle. Note that the cyclic anhydride structure of T3P reduces the entropic penalty of activation.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

    • Context: Authoritative review on coupling reagents, establishing T3P as a superior reagent for hindered substr
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

    • Context: Protocols for handling lipophilic compounds (like biphenyls)
  • Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current Medicinal Chemistry, 12(1), 23-49.

    • Context: Discusses the biphenyl scaffold as a bioisostere and the structural implic

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3'-Ethoxy-biphenyl-2-carboxylic Acid

[1] Ticket ID: #SYN-BP-02-ETH Topic: Yield Optimization & Troubleshooting for Ortho-Substituted Biaryl Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The "Ort...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #SYN-BP-02-ETH Topic: Yield Optimization & Troubleshooting for Ortho-Substituted Biaryl Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Ortho-Effect" Challenge

You are encountering low yields in the synthesis of 3'-Ethoxy-biphenyl-2-carboxylic acid .[1] This is a classic "Ortho-Effect" problem in Suzuki-Miyaura cross-coupling.

The steric bulk of the carboxylic acid at the C2 position (ortho) inhibits the transmetalation step of the catalytic cycle. Furthermore, the electron-rich nature of the 3-ethoxyphenylboronic acid makes it susceptible to protodeboronation (hydrolysis of the C-B bond) before coupling can occur.[1]

Our Core Recommendation: Do not attempt to couple the free carboxylic acid directly using standard tetrakis(triphenylphosphine)palladium(0). Instead, adopt the Ester Protection Strategy or utilize Buchwald Precatalysts (SPhos Pd G2) .

Part 1: The Gold Standard Protocol (Ester Protection Route)

This route adds two steps (protection/deprotection) but historically increases overall yield from ~30% to >85% by eliminating catalyst poisoning and reducing steric repulsion.

Workflow Diagram

SynthesisWorkflow SM1 2-Bromo-benzoic acid Step1 Step 1: Esterification (MeOH, H2SO4) SM1->Step1 Inter1 Methyl 2-bromobenzoate Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd-SPhos G2, K3PO4) Inter1->Step2 SM2 3-Ethoxyphenyl boronic acid SM2->Step2 Inter2 Methyl 3'-ethoxy-biphenyl -2-carboxylate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Product TARGET: 3'-Ethoxy-biphenyl -2-carboxylic acid Step3->Product

Caption: The Ester Protection Route minimizes catalyst poisoning by the free acid and improves the solubility of the electrophile.[1]

Optimized Protocol Details
  • Protection: Reflux 2-bromobenzoic acid in Methanol with catalytic H2SO4. Yields are typically quantitative.[1]

  • Coupling (The Critical Step):

    • Electrophile: Methyl 2-bromobenzoate (1.0 equiv)[1]

    • Nucleophile: 3-Ethoxyphenylboronic acid (1.2 equiv)[1]

    • Catalyst: SPhos Pd G2 (0.5 - 1.0 mol%).[1] Note: SPhos is essential for ortho-substitution.[1]

    • Base: K3PO4 (2.0 equiv).[1] Avoid Na2CO3; phosphate is gentler and buffers pH.[1]

    • Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane/Water (4:1).[1]

    • Temp: 80°C for 4-6 hours.

  • Hydrolysis: Treat the isolated ester with LiOH (3 equiv) in THF/Water at RT. Acidify with 1M HCl to precipitate the target acid.

Part 2: Troubleshooting & FAQs

This section addresses specific failure modes you may observe in the lab.

Q1: I am seeing the formation of 3-ethoxybenzene (de-boronated byproduct). Why?

Diagnosis: Protodeboronation. The 3-ethoxy group is electron-donating.[1] This increases electron density on the boronic acid, accelerating the rate of hydrolytic C-B bond cleavage, especially in high-pH aqueous environments.

Corrective Action:

  • Switch Base: If using NaOH or Na2CO3, switch to K3PO4 (Potassium Phosphate Tribasic) or KF (Potassium Fluoride) .[1] These provide the necessary activation without creating a highly caustic environment.

  • Reduce Water: Move to an anhydrous system using CsF (Cesium Fluoride) in dry THF or Dioxane.[1] Water is the proton source for deboronation; removing it stops the side reaction.

Q2: The reaction stalls at 40-50% conversion. Adding more catalyst doesn't help.[1]

Diagnosis: Catalyst Arrest via Steric Crowding. If you are using standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2, they are not bulky enough to force the oxidative addition and transmetalation at the crowded ortho position.

Corrective Action: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

  • Primary Choice: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1][2] The methoxy groups on the ligand provide a specific "pocket" that facilitates the coupling of sterically hindered substrates.

  • Secondary Choice: XPhos .[1][3] Even bulkier, useful if SPhos fails.

Q3: Can I couple the free acid (2-bromobenzoic acid) directly?

Diagnosis: Yes, but with caveats. Free carboxylic acids can bind to the Palladium center, forming unreactive carboxylate-Pd complexes (Catalyst Poisoning).[1]

Corrective Action: If you must avoid the ester step, you strictly require:

  • High Catalyst Loading: Increase Pd loading to 2-3 mol%.

  • Specific Precatalyst: Use SPhos Pd G3 or XPhos Pd G3 .[1] These precatalysts activate rapidly and are more robust against poisoning.[1]

  • Base Excess: Use 3.0 - 3.5 equiv of base to ensure the carboxylic acid is fully deprotonated to the carboxylate salt before the coupling begins.[1]

Part 3: Comparative Data & Decision Matrix

Use this table to select the correct conditions based on your available reagents.

VariableStandard (Avoid)Optimized (Recommended)Why?
Ligand PPh3 (Triphenylphosphine)SPhos or XPhos SPhos is electron-rich and bulky, boosting oxidative addition for ortho-halides [1].[1]
Base Na2CO3 / NaOHK3PO4 or CsF Strong bases accelerate protodeboronation of the ethoxy-boronic acid.[1]
Solvent DMF / EthanolToluene/H2O or Dioxane DMF can decompose at high heat; Toluene/Water provides a biphasic system that protects the catalyst.[1]
Pd Source Pd(OAc)2Pd G2/G3 Precatalysts Precatalysts ensure a defined Pd(0):Ligand ratio (1:1), preventing catalyst aggregation.
Troubleshooting Logic Tree

Troubleshooting Start Problem: Low Yield CheckTLC Check TLC/LCMS What is the major impurity? Start->CheckTLC Impurity1 Starting Material (Halide) Remains Unreacted CheckTLC->Impurity1 Impurity2 3-Ethoxybenzene (Deboronated Species) CheckTLC->Impurity2 Impurity3 Homocoupling (Biaryl-Biaryl) CheckTLC->Impurity3 Action1 Issue: Catalyst Failure Sol: Switch to SPhos Pd G2 Increase Temp to 100°C Impurity1->Action1 Action2 Issue: Protodeboronation Sol: Switch Base to K3PO4 Use Anhydrous Conditions Impurity2->Action2 Action3 Issue: Oxidation Sol: Degas solvents thoroughly (Sparge with Argon 15 mins) Impurity3->Action3

Caption: Diagnostic flow for identifying the root cause of reaction failure based on crude mixture analysis.

References

  • Buchwald, S. L., et al. (2005). Universal Polymer-Supported Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides. Journal of the American Chemical Society.

  • Miyaura, N. (2002). Suzuki-Miyaura Cross-Coupling Reaction: A Brief Overview. Topics in Current Chemistry.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.[1] (Detailed mechanism of protodeboronation).

  • Sigma-Aldrich Technical Bulletin . SPhos Pd G2 User Guide.

Sources

Optimization

Technical Support Center: Efficient Removal of Palladium Catalyst from 3'-Ethoxy-biphenyl-2-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal from 3'-Ethoxy-biphenyl-2-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal from 3'-Ethoxy-biphenyl-2-carboxylic acid and structurally similar molecules. We understand that residual palladium can compromise the integrity of your downstream applications, including biological assays and final active pharmaceutical ingredient (API) purity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the stringent low-palladium levels required by regulatory bodies.[1]

The presence of a carboxylic acid moiety in your target molecule, 3'-Ethoxy-biphenyl-2-carboxylic acid, introduces specific challenges and considerations in the palladium removal process. This guide will address these nuances, providing you with the expertise to select and optimize the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to remove residual palladium from my 3'-Ethoxy-biphenyl-2-carboxylic acid?

Residual palladium, even at trace levels, is a significant concern for several reasons. Firstly, palladium is a heavy metal with known toxicity, and regulatory agencies like the FDA and EMA have strict limits on its presence in APIs.[1] Secondly, residual palladium can interfere with downstream biological assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data. Finally, it can affect the stability and degradation profile of your final compound.

Q2: I performed a standard aqueous work-up and filtration, but my palladium levels are still high. What went wrong?

While a simple filtration through celite can remove heterogeneous palladium particles, it is often insufficient for removing soluble or colloidal palladium species that may be present in your reaction mixture.[2] The carboxylic acid group in your molecule can also form soluble complexes with palladium, making it even more challenging to remove by simple filtration.

Q3: Can I just use activated carbon to clean up my reaction?

Activated carbon can be an effective and economical option for palladium removal.[3] However, its non-specific nature means it can also adsorb your desired product, leading to significant yield loss. The effectiveness of activated carbon can also be influenced by the solvent system and the specific form of the palladium catalyst used.

Q4: What are palladium scavengers, and how do I choose the right one for my compound?

Palladium scavengers are materials that selectively bind to palladium, allowing for its removal from the reaction mixture. They are typically functionalized silica gels or polymers with ligands that have a high affinity for palladium, such as thiols, amines, or phosphines. The choice of scavenger depends on several factors, including the oxidation state of the palladium (Pd(0) or Pd(II)), the solvent system, and the functional groups present in your molecule. For carboxylic acids, it's crucial to select a scavenger that does not have an unfavorable interaction with the acidic proton. Thiol-based scavengers are often a good starting point for their high affinity for palladium.

Q5: How do I know how much scavenger to use?

The amount of scavenger required depends on the initial palladium concentration and the binding capacity of the scavenger. It is generally recommended to use a stoichiometric excess of the scavenger relative to the palladium. Starting with 5-10 weight equivalents of scavenger to palladium is a common practice. However, optimization is often necessary to find the right balance between efficient palladium removal and cost-effectiveness.

Troubleshooting Guide

This section addresses common problems encountered during the removal of palladium from 3'-Ethoxy-biphenyl-2-carboxylic acid and provides actionable solutions.

Problem 1: High residual palladium levels after treatment with a scavenger.

Possible Cause Solution
Incorrect Scavenger Choice The chosen scavenger may not have a high affinity for the specific palladium species in your reaction mixture. Screen a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to identify the most effective one.
Insufficient Scavenger Loading The amount of scavenger used may be too low to capture all the palladium. Increase the weight equivalents of the scavenger and monitor the palladium levels.
Suboptimal Reaction Conditions The scavenging efficiency can be affected by temperature and reaction time. Try increasing the temperature (e.g., to 40-60 °C) and extending the reaction time (e.g., 4-24 hours) to improve kinetics.[4]
pH of the Solution The acidic nature of your compound might interfere with the scavenger's binding efficiency. Consider a work-up procedure where the carboxylic acid is deprotonated to its carboxylate salt before adding the scavenger. This can be achieved by a mild basic wash.
Competitive Binding The carboxylic acid group itself might be weakly coordinating to the palladium, competing with the scavenger. Using a scavenger with a very high affinity for palladium, such as those with thiol functionalities, can overcome this.

Problem 2: Significant loss of 3'-Ethoxy-biphenyl-2-carboxylic acid during the scavenging process.

Possible Cause Solution
Non-specific Adsorption The scavenger may be adsorbing your product in addition to the palladium. This is more common with activated carbon. If using a scavenger, ensure it is highly selective for palladium. If product loss is still an issue, consider using a different type of scavenger or reducing the amount used.
Precipitation of Product with Scavenger Changes in the solvent environment upon adding the scavenger might cause your product to precipitate. Ensure your product is fully dissolved in the chosen solvent before and during the scavenging process. You may need to screen different solvents.
Incomplete Elution from Scavenger If using a scavenger in a column format, your product might be retained on the column. Ensure you wash the column with a sufficient volume of an appropriate solvent to elute all of your product.

Decision Workflow for Palladium Removal

The following diagram illustrates a logical workflow for selecting and optimizing a palladium removal strategy for 3'-Ethoxy-biphenyl-2-carboxylic acid.

Palladium_Removal_Workflow start Start: Reaction mixture containing 3'-Ethoxy-biphenyl-2-carboxylic acid and Palladium Catalyst filtration Initial Filtration (e.g., through Celite) start->filtration analysis1 Analyze Residual Pd (e.g., ICP-MS, Colorimetric Assay) filtration->analysis1 pd_high Residual Pd > 10 ppm? analysis1->pd_high scavenger_screen Perform Scavenger Screen (Thiol, Amine, Phosphine-based) pd_high->scavenger_screen Yes final_product Final Product pd_high->final_product No activated_carbon Consider Activated Carbon (with caution for product loss) scavenger_screen->activated_carbon optimize_conditions Optimize Scavenging Conditions (Temp, Time, Scavenger Load) scavenger_screen->optimize_conditions activated_carbon->optimize_conditions analysis2 Analyze Residual Pd optimize_conditions->analysis2 pd_low Residual Pd < 10 ppm? analysis2->pd_low pd_low->final_product Yes troubleshoot Troubleshoot: - Product Loss - Inefficient Removal pd_low->troubleshoot No troubleshoot->optimize_conditions

Caption: Decision workflow for selecting a palladium removal method.

Detailed Experimental Protocols

Here are step-by-step protocols for common and effective palladium removal techniques.

Protocol 1: Activated Carbon Treatment

Activated carbon is a cost-effective method for removing palladium, but it requires careful optimization to minimize product loss.

Materials:

  • Reaction mixture containing 3'-Ethoxy-biphenyl-2-carboxylic acid and palladium catalyst

  • Activated Carbon (e.g., Darco® KB-G)

  • An appropriate solvent in which the product is highly soluble (e.g., Ethyl Acetate, THF)

  • Celite® or a similar filter aid

  • Filter funnel and flask

Procedure:

  • Dissolution: Ensure your crude product is fully dissolved in a suitable solvent. The concentration should be such that the product remains in solution throughout the process.

  • Addition of Activated Carbon: Add 5-10 wt% of activated carbon relative to the crude product to the solution.

  • Stirring: Stir the mixture vigorously at room temperature for 2-4 hours. For more challenging cases, the temperature can be increased to 40-50°C.

  • Filtration: Prepare a pad of Celite® (approximately 1-2 cm thick) in a filter funnel. Wet the Celite® pad with the solvent used for the reaction.

  • Filter the Mixture: Carefully filter the mixture through the Celite® pad.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and analyze the residual palladium content using a sensitive analytical technique like ICP-MS.

Protocol 2: Thiol-Based Scavenger (e.g., QuadraSil® MT)

Thiol-based scavengers are highly effective for a wide range of palladium species and are particularly useful when dealing with compounds containing potentially coordinating functional groups like carboxylic acids.

Materials:

  • Reaction mixture containing 3'-Ethoxy-biphenyl-2-carboxylic acid and palladium catalyst

  • Thiol-functionalized silica scavenger (e.g., QuadraSil® MT)

  • An appropriate solvent (e.g., Toluene, THF)

  • Stirring vessel

  • Filter funnel and flask

Procedure:

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Scavenger Addition: Add 5-10 weight equivalents of the thiol scavenger relative to the initial amount of palladium catalyst used in the reaction.

  • Stirring: Stir the mixture at room temperature for 4-16 hours. Gentle heating to 40-60°C can accelerate the scavenging process.

  • Filtration: Filter off the scavenger using a standard filter paper or a sintered glass funnel.

  • Washing: Wash the collected scavenger with fresh solvent to ensure complete recovery of the product.

  • Analysis: Combine the filtrate and washes, concentrate, and determine the residual palladium concentration.

Protocol 3: Scavenger Screening Protocol

To identify the optimal scavenger for your specific reaction, a parallel screen is highly recommended.

Scavenger_Screening_Workflow cluster_scavengers start Start: Aliquots of crude reaction mixture scavenger1 Scavenger 1 (e.g., Thiol-based) start->scavenger1 scavenger2 Scavenger 2 (e.g., Amine-based) start->scavenger2 scavenger3 Scavenger 3 (e.g., Phosphine-based) start->scavenger3 scavenger4 Activated Carbon (Control) start->scavenger4 conditions Incubate under identical conditions (Solvent, Temp, Time) scavenger1->conditions scavenger2->conditions scavenger3->conditions scavenger4->conditions analysis Analyze residual Pd and product recovery for each sample conditions->analysis selection Select scavenger with the best balance of Pd removal and product yield analysis->selection optimization Proceed to optimization of selected scavenger selection->optimization cluster_scavengers cluster_scavengers

Caption: Workflow for conducting a palladium scavenger screen.

Analytical Methods for Quantifying Residual Palladium

Accurate quantification of residual palladium is essential for process optimization and for ensuring your final product meets regulatory requirements.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis due to its high sensitivity and accuracy, with detection limits in the parts-per-billion (ppb) range.[5] Proper sample preparation, often involving microwave digestion in strong acids, is crucial for accurate results.[6][7]

  • Colorimetric and Fluorometric Assays: These methods offer a more accessible and rapid alternative to ICP-MS for routine screening.[8][9][10] They rely on a chemical reaction that produces a colored or fluorescent product in the presence of palladium, allowing for quantification using a standard spectrophotometer or fluorometer. While convenient, these methods may have limitations in terms of sensitivity and potential interference from other components in the sample matrix.

Data Summary Table

The following table provides a comparative overview of different palladium removal methods. The efficiency can vary depending on the specific reaction conditions and the nature of the palladium species.

Method Typical Efficiency (% Pd Removal) Advantages Disadvantages Considerations for 3'-Ethoxy-biphenyl-2-carboxylic acid
Filtration (Celite) 20-60%Simple, fast, inexpensive.Only effective for heterogeneous palladium.Likely insufficient on its own due to the potential for soluble palladium complexes.
Activated Carbon 70-95%Low cost, readily available.Non-specific, can lead to significant product loss.Perform a small-scale test to assess product adsorption before committing to a large-scale purification.
Thiol-based Scavengers 95-99.9%High efficiency and selectivity for palladium.Higher cost than activated carbon.An excellent choice due to their high affinity for palladium, which can overcome potential competitive binding from the carboxylic acid.
Amine-based Scavengers 80-95%Effective for certain palladium species.Can be less effective than thiol-based scavengers.The basicity of the scavenger might interact with the acidic proton of your molecule.

References

  • Determination of Palladium Content Using Complexometric Titration. Mettler Toledo. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Palladium-Catalyzed Carbonylative Transformation of Organic Halides with Formic Acid as the Coupling Partner and CO Source: Synthesis of Carboxylic Acids. Organic Chemistry Portal. [Link]

  • A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PMC. [Link]

  • Palladium Catalysis: Dependence of the Efficiency of C-N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. PubMed. [Link]

  • Determination of traces of palladium in stream sediment and auto catalyst by FI-ICP-OES using on-line separation and preconcentration with QuadraSil TA. ResearchGate. [Link]

  • Analysis of palladium by high resolution ICP-MS. ResearchGate. [Link]

  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. PMC. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Precious, Base and Heavy Metals from Waste Streams. ResearchGate. [Link]

  • (PDF) Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ResearchGate. [Link]

  • Research Article Transition Metal Complexes of Naproxen: Synthesis, Characterization, Forced Degradation Studies, and Analytical Method Verification. ResearchGate. [Link]

  • A colorimetric and ratiometric fluorescent probe for detection of palladium in the red light region. RSC Publishing. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • ICP-MS Sample Preparation - What You Need to Know. Drawell. [Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]

  • Synthesis, Characterization, and Investigation of Performance of Fe-MOF and Fe-MOF/Fe3O4 in Adsorption and Release of Naproxen as a Non-steroid Anti-inflammatory Drug (NSAID). Iranian Journal of Pharmaceutical Sciences. [Link]

  • Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method.
  • A colorimetric and fluorescent signaling probe for assaying Pd 2+ in practical samples. RSC Publishing. [Link]

  • Practical Lab methods for the development of metal removal processes. Biotage. [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing). [Link]

  • Scavenging Case Study - Pharmaceutical Tech. Johnson Matthey. [Link]

  • Palladium catalysed C–H arylation of pyrenes: access to a new class of exfoliating agents for water-based graphene dispersions. PMC. [Link]

  • Palladium(II) carboxylic acid complexes.. ResearchGate. [Link]

Sources

Troubleshooting

Challenges in the scale-up of 3'-Ethoxy-biphenyl-2-carboxylic acid synthesis

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] 3'-Ethoxy-biphenyl-2-carboxylic acid is a critical biaryl intermediate, structurally significant in the synthesis of Angiotensin II Receptor Blockers (A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

3'-Ethoxy-biphenyl-2-carboxylic acid is a critical biaryl intermediate, structurally significant in the synthesis of Angiotensin II Receptor Blockers (ARBs) such as Telmisartan and related analogs.

The industrial synthesis predominantly relies on the Suzuki-Miyaura cross-coupling of an ortho-substituted benzoic acid derivative (or its ester) with 3-ethoxyphenylboronic acid. While the Suzuki reaction is robust, this specific transformation presents unique scale-up challenges known as the "Ortho Effect," where steric hindrance at the 2-position significantly retards the catalytic cycle and promotes side reactions.

This guide provides a self-validating troubleshooting framework to navigate these challenges, ensuring high conversion, purity, and regulatory compliance (low Pd residuals).

The Mechanism: Understanding the "Ortho Effect"

To troubleshoot effectively, one must understand why the reaction fails. The steric bulk of the carboxylic acid (or ester) at the ortho position hinders the Transmetallation step of the catalytic cycle.

Interactive Pathway: The Steric Bottleneck

SuzukiCycle cluster_warning Scale-Up Risk Zone Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + ArX TransMetal Transmetallation (CRITICAL BOTTLENECK) OxAdd->TransMetal Slowed by Sterics BaseStep Base Activation (Formation of Boronate) BaseStep->TransMetal Boronate Species RedElim Reductive Elimination (Product Release) TransMetal->RedElim Biaryl-Pd Complex RedElim->Pd0 - Product ArX 2-Halo-Benzoic Acid ArX->OxAdd ArB 3-Ethoxy-Boronic Acid ArB->BaseStep + Base Base Base (e.g., Na2CO3) Base->BaseStep

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the Transmetallation step as the rate-determining bottleneck due to steric hindrance at the ortho-position.

Troubleshooting Guide & FAQs

Category A: Reaction Stalling & Low Conversion

Q: The reaction starts well but stalls at 60-70% conversion. Adding more catalyst doesn't help. Why? A: This is likely due to Catalyst Poisoning or Boronic Acid Decomposition , not a lack of Pd.

  • Root Cause 1 (Protodeboronation): Electron-rich boronic acids (like 3-ethoxyphenylboronic acid) are prone to hydrolytic deboronation under high pH and high temperature. The boronic acid converts to 3-ethoxybenzene (volatile), leaving you with insufficient stoichiometry.

  • Root Cause 2 (The "Salt" Effect): If you are coupling the free acid (2-bromobenzoic acid), you must consume 1 equivalent of base just to neutralize the carboxylic acid before the catalytic cycle can even begin.

  • Corrective Action:

    • Stoichiometry Check: Ensure you are using at least 2.5 to 3.0 equivalents of base (e.g.,

      
       or 
      
      
      
      ). The first equivalent forms the carboxylate salt; the rest activates the boronic acid.
    • Dosing Strategy: Do not add all the boronic acid at the start. Add it in portions (e.g., 3 batches over 2 hours) to minimize the concentration of free boronic acid available for decomposition.

Q: Should I couple the Acid or the Ester? A: For scale-up, Coupling the Acid (as a salt) is often superior despite the intuitive urge to protect it.

  • Ester Route: Requires an extra hydrolysis step (saponification) downstream, increasing cycle time and waste.

  • Acid Route: Using water-soluble Pd catalysts or standard Pd/PPh3 in aqueous/organic biphasic mixtures allows the product (a carboxylate salt) to stay in the water phase while impurities stay in the organic phase, simplifying purification.

Category B: Impurity Profile

Q: I am seeing significant levels of 'Des-bromo' impurity (Benzoic acid). A: This is a hydrodehalogenation side reaction.

  • Cause: This often happens if the reaction is "starved" of boronic acid (due to decomposition) or if the solvent contains abstractable hydrogens (like ethanol/isopropanol) at high temperatures.

  • Fix: Switch to non-protic cosolvents (e.g., Toluene/Water or DME/Water). Ensure rigorous degassing (Nitrogen sparge) to remove oxygen, which accelerates homocoupling and catalyst death.

Category C: Palladium Removal (Compliance)[1]

Q: The final product is gray/black. How do I get Pd levels <10 ppm? A: Biphenyl carboxylic acids are excellent ligands for Pd, making removal difficult.

  • Strategy: Do not rely on crystallization alone.

  • Protocol:

    • After the reaction, add L-Cysteine or a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the crude mixture at 60°C for 1 hour.

    • Perform a hot filtration to remove the scavenger-Pd complex.

    • Acidify to precipitate the product. The Pd-Cysteine complex usually remains soluble in the acidic mother liquor.

Validated Scale-Up Protocol (100g Basis)

This protocol uses the "Direct Acid Coupling" approach to maximize atom economy.

ParameterSpecificationRationale
Limiting Reagent 2-Bromobenzoic Acid (1.0 equiv)The stable, cheaper starting material.
Coupling Partner 3-Ethoxyphenylboronic Acid (1.2 equiv)Slight excess to account for protodeboronation.
Catalyst

(0.5 mol%) +

(2.0 mol%)
Robust, inexpensive system.

stabilizes Pd against the ortho bulk.
Base

(3.0 equiv)
1 eq for neutralization, 2 eq for catalysis.
Solvent System Toluene : Water (1:1 v/v)Biphasic system allows easy salt formation and phase separation.
Temperature 75°C - 80°CSufficient for activation but minimizes deboronation.
Step-by-Step Methodology
  • Charge 2-Bromobenzoic acid (100g) and Toluene (500 mL) into the reactor.

  • Add

    
     solution (158g in 500 mL Water). Note: Exotherm and 
    
    
    
    evolution. Add slowly.
  • Inert the system: Spurge with

    
     for 30 minutes.
    
  • Charge Catalyst: Add

    
     (0.56g) and 
    
    
    
    (2.6g).
  • Heat to 75°C.

  • Dose 3-Ethoxyphenylboronic acid (99g total) as a solution in Toluene or solid portions over 2 hours.

  • Monitor by HPLC until conversion >98%.

  • Workup (The Critical Purification):

    • Phase Cut: The product is in the Aqueous Layer (as the Na-salt). Discard the Toluene layer (contains impurities and organics).

    • Scavenge: Add activated carbon (10g) or thiol-silica to the aqueous layer. Stir at 50°C for 1h. Filter through Celite.

    • Precipitate: Slowly add HCl (conc.) to the filtrate until pH = 1-2. The product will precipitate as a white solid.

    • Isolate: Filter, wash with water, and dry.

Process Flow & Purification Logic

This diagram illustrates the "Phase-Switch" purification strategy, which is the most robust method for purifying carboxylic acid intermediates.

WorkupFlow Reaction Reaction Mixture (Biphasic: Toluene/Water) PhaseSep Phase Separation Reaction->PhaseSep OrgLayer Organic Layer (Contains Impurities/Pd-Ligands) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Na-Salt) PhaseSep->AqLayer Keep Scavenge Add Carbon/Thiol Scavenger (Remove residual Pd) AqLayer->Scavenge Filter Filtration (Celite) Scavenge->Filter Acidify Acidification (HCl) (pH < 2) Filter->Acidify Solid Final Product Solid (3'-Ethoxy-biphenyl-2-COOH) Acidify->Solid Precipitation

Figure 2: Downstream processing workflow utilizing the solubility switch of the carboxylic acid to remove non-polar impurities and palladium.

References

  • Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Halides

    • Title: "B-Alkyl Suzuki Couplings - Mechanistic Implic
    • Source: Macmillan Group (Princeton University)
    • URL:[Link]

  • Green Chemistry Approaches (Aqueous Coupling)

    • Title: "Suzuki-Miyaura coupling reaction of aryl bromides containing carboxyl group with various aryl boronic acids... in neat water"[1]

    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

  • Palladium Removal Strategies

    • Title: "How to Remove Palladium in three easy steps"
    • Source: Biotage Technical Notes
    • URL:[Link]

  • General Scale-Up of Suzuki Couplings

    • Title: "Suzuki Coupling - Mechanism and Recent Developments"
    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Optimization

Solvent effects on the synthesis of 3'-Ethoxy-biphenyl-2-carboxylic acid

Topic: Solvent effects on the synthesis of 3'-Ethoxy-biphenyl-2-carboxylic acid Ticket ID: SUZUKI-BPH-002 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Amphiphilic Challenge Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent effects on the synthesis of 3'-Ethoxy-biphenyl-2-carboxylic acid Ticket ID: SUZUKI-BPH-002 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Amphiphilic Challenge

Welcome to the technical support portal. You are likely here because the synthesis of 3'-Ethoxy-biphenyl-2-carboxylic acid presents a unique solubility paradox common in drug development intermediates.

This molecule contains two conflicting domains:[1][2]

  • Hydrophilic Head: The 2-carboxylic acid (typically deprotonated to a benzoate salt during reaction).

  • Lipophilic Tail: The 3'-ethoxy phenyl ring.

The Core Problem: A pure organic solvent (like Toluene) will precipitate the benzoate salt, stalling the reaction. A pure aqueous solvent will crash out the ethoxy-boronic acid or the catalyst. Success depends on a solvent system that maintains a "Monophasic Emulsion" or a rapid phase-transfer interface.

Module 1: Solvent Selection Logic

Critical Parameter: The Water Necessity

Many researchers attempt to run this strictly anhydrous to protect the catalyst. This is a failure mode.

  • Mechanism: The Suzuki-Miyaura transmetallation step requires the formation of a Palladium-Hydroxo species (Pd-OH). Water is the primary source for this ligand exchange when using carbonate bases.

  • Recommendation: Your solvent system must contain at least 10-20% water by volume.

Solvent System Comparison Table
Solvent SystemMiscibilityReaction RateImpurity ProfileRecommendation
DME / Water (3:1) MonophasicHighLowStandard (Lab Scale) . Excellent solubility for both the benzoate salt and the organic boronic acid.
Toluene / Ethanol / Water (4:1:1) Biphasic (mostly)MediumMediumRobust (Scale-up) . Ethanol acts as a phase-transfer co-solvent. Toluene allows easy azeotropic drying during workup.
DMF / Water (9:1) MonophasicHighHigh Avoid . High boiling point makes removal difficult; promotes Pd-black precipitation; potential genotoxicity issues.
Isopropanol / Water (1:1) MonophasicMediumLowGreen Alternative . Good balance for the ethoxy group, but requires lower temperatures to prevent refluxing off the solvent.

Module 2: Visualizing the Mechanism

To understand why your solvent choice matters, view the catalytic cycle below. Note the red nodes where solvent choice directly dictates success or failure.

SuzukiSolventEffects Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + 2-Bromo-benzoic acid SolventCheck1 CRITICAL POINT 1: Is the Benzoate Salt Soluble? OxAdd->SolventCheck1 SolventCheck1->Start No (Precipitation/Stall) LigandEx Ligand Exchange (Formation of Ar-Pd-OH) SolventCheck1->LigandEx Yes (Polar/Aq Mix) SolventCheck2 CRITICAL POINT 2: Is Water Present? LigandEx->SolventCheck2 SolventCheck2->LigandEx No (Stall) TransMet Transmetallation (Rate Limiting Step) SolventCheck2->TransMet Yes (OH- source) RedElim Reductive Elimination (Product Release) TransMet->RedElim + 3-Ethoxy-Ph-B(OH)2 RedElim->Start Regeneration

Figure 1: The Suzuki-Miyaura Catalytic Cycle highlighting solvent-dependent failure points. Note that the oxidative addition product of a benzoic acid is an ionic species that requires polar solvation.

Module 3: Troubleshooting Guide (FAQ)

Issue 1: The reaction turns black and stalls immediately.
  • Diagnosis: "Pd-Black" precipitation.

  • Cause: The solvent is too non-polar (e.g., pure Toluene or Hexane). The oxidative addition intermediate (the Pd-Aryl species) is not stabilized by the solvent, causing the ligand to dissociate and the Pd to aggregate.

  • Fix: Switch to DME/Water or add Ethanol to your Toluene system. The alcohol helps coordinate and stabilize the Pd species.

Issue 2: High starting material remains; Boronic acid is gone.
  • Diagnosis: Protodeboronation.[3]

  • Cause: The 3'-ethoxyphenylboronic acid is hydrolyzing the C-B bond before it can couple. This is common in high-temperature aqueous systems with high pH.

  • Fix:

    • Reduce Temperature: Drop from 100°C to 60-70°C.

    • Solvent Switch: Use THF/Water (10:1) . Reducing the water content (while keeping enough for base solubility) slows the hydrolytic deboronation.

Issue 3: Low yield due to "homocoupling" (3,3'-diethoxy-biphenyl).
  • Diagnosis: Oxidative Homocoupling.

  • Cause: Presence of Oxygen in the solvent. Ethers (THF, Dioxane) are notorious for dissolving oxygen.

  • Fix:

    • Degassing is mandatory. Sparge solvents with Argon for 20 minutes before adding the catalyst.

    • Solvent Choice: Switch to Toluene/Water , which holds less dissolved oxygen than THF.

Module 4: Recommended Protocol

Method A: The "Robust" Mix (Toluene/Ethanol/Water)

Best for scale-up and isolating the carboxylic acid product.

Reagents:

  • 2-Bromobenzoic acid (1.0 equiv)

  • 3-Ethoxyphenylboronic acid (1.2 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv) — Note: Extra eq. required to neutralize the acid.
    
  • Pd(PPh3)4 (3-5 mol%)

Solvent System: Toluene : Ethanol : Water (4 : 1 : 1)

Step-by-Step:

  • Dissolution: Dissolve 2-bromobenzoic acid in the Toluene/Ethanol mix.

  • Activation: Add the

    
     dissolved in the Water. Stir vigorously. Observation: The mixture may become cloudy as the potassium benzoate salt forms. The Ethanol ensures this stays as a fine emulsion rather than a hard cake.
    
  • Degassing: Sparge the biphasic mixture with Nitrogen/Argon for 15 mins.

  • Catalysis: Add Pd(PPh3)4 quickly.

  • Reaction: Heat to 80°C. Monitor by HPLC/TLC.

    • TLC Tip: The product is an acid.[3] You must add a drop of Acetic Acid to your TLC eluent (e.g., Hexane/EtOAc/AcOH) to prevent streaking.

  • Workup:

    • Cool to room temp.[4]

    • Critical Step: The product is in the aqueous layer (as a salt). Discard the organic layer (removes organic impurities/homocoupled byproducts).

    • Acidify the aqueous layer with 1M HCl to pH 2.

    • Extract the precipitated product with Ethyl Acetate.

Module 5: Decision Tree for Optimization

Use this logic flow to determine your next move if the standard protocol fails.

SolventDecisionTree Start Start Optimization Solubility Is SM Soluble? Start->Solubility Temp Reaction Temp? Solubility->Temp Yes DME Use DME/Water (3:1) Solubility->DME No (Precipitates) Tol Use Tol/EtOH/H2O Temp->Tol >90°C (Reflux) HighTemp Check Protodeboronation Temp->HighTemp SM Stable? HighTemp->DME Yes Use THF/Water (Lower Temp) Use THF/Water (Lower Temp) HighTemp->Use THF/Water (Lower Temp) No (Decomp)

Figure 2: Solvent optimization decision tree based on solubility and thermal stability.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

  • Alonso, D. A., et al. (2010). Green Solvents for the Suzuki-Miyaura Cross-Coupling.[5][6] Polymers, 12(9). Link

Sources

Troubleshooting

Stability issues of 3'-Ethoxy-biphenyl-2-carboxylic acid in solution

This guide serves as a specialized Technical Support Center for 3'-Ethoxy-biphenyl-2-carboxylic acid .[1] It is designed for researchers encountering stability or analytical anomalies with this compound in solution.[1] S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for 3'-Ethoxy-biphenyl-2-carboxylic acid .[1] It is designed for researchers encountering stability or analytical anomalies with this compound in solution.[1]

Status: Operational | Role: Senior Application Scientist | Topic: Solution Stability & Troubleshooting[1]

Executive Chemical Profile

Before troubleshooting, you must understand the "personality" of this molecule.[1] It is not merely a generic organic acid; its ortho-substituted biphenyl core dictates its behavior.[1]

  • Chemical Name: 3'-Ethoxy-biphenyl-2-carboxylic acid[1]

  • Core Structure: Biphenyl scaffold with a carboxylic acid at the ortho (2) position and an ethoxy ether at the meta (3') position of the distal ring.[1]

  • Key Physicochemical Trait: Atropisomerism & Steric Strain. The bulky carboxylic acid at the ortho position forces the two phenyl rings to twist out of planarity to minimize steric clash.[1] This reduces conjugation between the rings but increases the acidity compared to non-ortho isomers.[1]

  • Primary Stability Risks:

    • Pseudo-Degradation (Artifacts): Solvolysis (esterification) in alcoholic solvents.[1]

    • Solubility Crashes: pH-dependent precipitation due to the lipophilic ethoxy-biphenyl tail.[1]

    • Photostability: Biphenyl cores are UV-active chromophores susceptible to radical formation.[1]

Critical Stability Factors (The "Why")

A. The "Ghost Peak" Phenomenon (Solvolysis)

Mechanism: The carboxylic acid group is reactive.[1] If you dissolve this compound in Methanol (MeOH) or Ethanol (EtOH) for HPLC analysis, trace acidity (even from the compound itself) can catalyze the formation of the Methyl or Ethyl Ester .[1]

  • Result: You observe a new peak at a higher Relative Retention Time (RRT) that grows over time.[1] This is not degradation of your bulk material; it is an artifact of your sample preparation.[1]

B. The pH-Solubility Trap

Mechanism: With a pKa


 3.5–4.5, this compound exists as a soluble carboxylate anion at neutral pH.[1] However, the 3'-ethoxy-biphenyl tail is highly lipophilic.[1]
  • Result: If you acidify the solution (pH < 4) to stabilize it or improve peak shape, the molecule protonates.[1] The neutral form is practically insoluble in water, leading to "invisible" precipitation or micro-emulsions that clog columns.[1]

Troubleshooting Guide (Q&A)

Q1: "I see a growing impurity peak at RRT ~1.2–1.3 in my HPLC chromatogram. Is my compound degrading?"

Diagnosis: Likely In-situ Esterification .[1] The Cause: Did you use Methanol or Ethanol as the diluent? The carboxylic acid is converting to an ester.[1][2] The Fix:

  • Immediate: Switch your diluent to Acetonitrile (ACN) / Water or pure Acetonitrile .[1] ACN is aprotic and cannot form esters.[1]

  • Verification: Inject the sample immediately after prep, then again after 4 hours. If the peak grows in MeOH but not in ACN, it is an artifact.[1]

Q2: "My sample recovery is low (80-90%) after filtration, but no degradation peaks are visible."

Diagnosis: Adsorption or Precipitation .[1] The Cause:

  • Precipitation: If your diluent is too acidic (e.g., 0.1% TFA in water), the compound may have crashed out.[1]

  • Adsorption:[1] The lipophilic ethoxy-biphenyl core sticks to nylon filters or plastic tubes.[1] The Fix:

  • Solvent Strength: Ensure your diluent contains at least 40-50% organic solvent (ACN/MeOH).[1]

  • Filter Compatibility: Use PTFE or Regenerated Cellulose (RC) filters.[1] Avoid Nylon.[1]

Q3: "The retention time shifts significantly between injections."

Diagnosis: Inadequate pH Buffering . The Cause: Biphenyl-2-carboxylic acid is sensitive to pH changes near its pKa.[1] If your mobile phase buffer is weak (e.g., 10mM), the injection of the acidic sample can locally shift the pH, altering the ionization state and retention.[1] The Fix: Increase buffer concentration to 25mM (e.g., Phosphate or Ammonium Acetate) or lower the mobile phase pH to < 2.5 (fully protonated) to lock the species.[1]

Visualizing Degradation & Troubleshooting

Pathway Analysis: Reactivity in Solution

This diagram illustrates the potential chemical fates of the molecule depending on the solvent and stress conditions.[1]

DegradationPathways cluster_legend Condition Key Compound 3'-Ethoxy-biphenyl-2-carboxylic acid (Parent) MethylEster Methyl Ester Artifact (Lipophilic Impurity) Compound->MethylEster In MeOH + Acid (Esterification) Salt Carboxylate Salt (Soluble) Compound->Salt pH > 6.0 (Base) Phenol 3'-Hydroxy-biphenyl... (Ether Cleavage) Compound->Phenol HI/BBr3 (Extreme Acid) (De-alkylation) Precipitate Protonated Form (Insoluble Precipitate) Salt->Precipitate pH < 3.0 (Acidification) key Red Dashed: Solvent Artifact Green: pH Equilibrium Yellow: Hard Degradation

Caption: Chemical fate map showing the transition between soluble salts, insoluble precipitates, and solvent-induced artifacts.[1]

Decision Tree: Troubleshooting Anomalies

Use this logic flow to diagnose HPLC issues.

TroubleshootingTree Start Issue Detected GhostPeak New Impurity Peak? Start->GhostPeak LowArea Low Area/Recovery? Start->LowArea CheckSolvent Diluent = MeOH/EtOH? GhostPeak->CheckSolvent CheckFilter Filter = Nylon? LowArea->CheckFilter Artifact Artifact: Ester Formation. Switch to ACN. CheckSolvent->Artifact Yes RealDeg Real Degradation. Check Light/Heat. CheckSolvent->RealDeg No CheckPH Diluent pH < 3? CheckFilter->CheckPH No Adsorption Adsorption Loss. Use PTFE Filter. CheckFilter->Adsorption Yes Precip Precipitation. Increase % Organic. CheckPH->Precip Yes

Caption: Step-by-step diagnostic logic for resolving common solution stability issues.

Validated Experimental Protocols

Protocol A: Stability-Indicating Sample Preparation

To prevent artifact formation during analysis.[1]

  • Weighing: Weigh ~10 mg of 3'-Ethoxy-biphenyl-2-carboxylic acid into an amber glass vial (protects from UV).

  • Dissolution:

    • Preferred: Add 5 mL of Acetonitrile . Sonicate for 2 minutes.

    • Alternative: If water is needed for peak shape, use ACN:Water (50:50) .[1]

    • FORBIDDEN: Do not use Methanol as the primary solvent.[1]

  • Dilution: Dilute to target concentration (e.g., 0.5 mg/mL) using the mobile phase, only if the mobile phase contains < 50% Methanol. Ideally, match the diluent to the initial dissolution solvent.[1]

  • Storage: Analyze within 24 hours. Store at 4°C.[1]

Protocol B: Forced Degradation (Stress Testing)

To determine intrinsic stability limits.[1]

Stress ConditionReagent/ConditionTimeExpected Outcome
Acid Hydrolysis 1N HCl, 60°C24 HoursStable. Biphenyls are robust.[1] Ether cleavage requires stronger acid (HBr).[1]
Base Hydrolysis 1N NaOH, 60°C24 HoursStable. Forms soluble carboxylate salt.
Oxidation 3%

, RT
24 HoursPotential. Monitor for N-oxide (if amides present) or ether oxidation (rare).[1]
Thermal 80°C (Solid State)7 DaysStable. (MP is >100°C).[1]
Photostability UV / Xenon1.2M Lux hoursDegradation Likely. Biphenyls absorb UV.[1] Protect samples with amber glass.

References

  • Sigma-Aldrich. Biphenyl-2-carboxylic acid Product Specification & Properties.[1] (General properties of the core scaffold).

    • [1]

  • PubChem. Compound Summary: Biphenyl-2-carboxylic acid.[1][3] (Physicochemical data and toxicity).[1][4][5]

  • BenchChem.Biphenyl Carboxylic Acid Derivatives: Synthesis and Stability Review.

    • [1]

  • ChemicalBook.3-Biphenylcarboxylic acid Chemical Properties. (Solubility and pKa data for biphenyl carboxylic acid isomers).

  • Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids. (2025).[1][4][5][6][7] (Details on synthesis conditions and stability of derivatives).

    • [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 3'-Ethoxy-biphenyl-2-carboxylic acid synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Synthesis of 3'-Ethoxy-biphenyl-2-carboxylic Acid

Executive Summary

Target Molecule: 3'-Ethoxy[1,1'-biphenyl]-2-carboxylic acid CAS Registry Number: 669713-70-6 Molecular Formula: C₁₅H₁₄O₃ Significance: This biaryl carboxylic acid serves as a critical scaffold in the synthesis of angiotensin II receptor antagonists (sartans) and other bioactive pharmacophores. Its ortho-carboxylic acid moiety combined with a meta'-alkoxy group presents a classic steric challenge in biaryl synthesis, requiring specific catalytic tuning to suppress protodeboronation and homocoupling side reactions.

This guide compares three distinct synthetic methodologies:

  • Method A (The Gold Standard): Pd-Catalyzed Suzuki-Miyaura Cross-Coupling.

  • Method B (Green Chemistry): Ligand-Free/Aqueous-Phase Coupling.

  • Method C (Historical/Low-Cost): Classical Ullmann Condensation.

Part 1: Retrosynthetic Logic & Strategic Analysis

The synthesis of 3'-ethoxy-biphenyl-2-carboxylic acid hinges on the formation of the sterically encumbered C1–C1' bond.

  • Disconnection: The most logical disconnection is between the phenyl rings.

  • Fragment A (Electrophile): 2-Halobenzoic acid derivative (Preferably 2-Bromobenzoic acid due to cost/reactivity balance).

  • Fragment B (Nucleophile): 3-Ethoxyphenylboronic acid.

  • Critical Challenge: The ortho-carboxylic acid group on Fragment A creates significant steric bulk and can coordinate to Palladium, potentially poisoning the catalyst. Furthermore, ortho-substituted aryl boronic acids (if the roles were reversed) are prone to protodeboronation. Therefore, keeping the acid on the electrophile (halide) side is the superior strategy.

Retrosynthesis Target Target: 3'-Ethoxy-biphenyl-2-carboxylic acid Precursors Precursors Target->Precursors C-C Disconnection FragmentA Fragment A (Electrophile): 2-Bromobenzoic acid (Steric Hindrance) Precursors->FragmentA FragmentB Fragment B (Nucleophile): 3-Ethoxyphenylboronic acid Precursors->FragmentB

Figure 1: Retrosynthetic breakdown highlighting the steric challenges at the ortho-position.

Part 2: Detailed Methodologies

Method A: High-Yield Suzuki-Miyaura Coupling (Recommended)

Best for: Pharmaceutical intermediates requiring high purity (>98%) and scalability.

This method utilizes a Palladium(0) cycle.[1][2] To overcome the steric hindrance of the 2-COOH group, we employ a phosphine ligand or run the reaction under basic biphasic conditions to ensure the acid exists as a carboxylate, preventing catalyst sequestration.

Protocol:

  • Reagents:

    • 2-Bromobenzoic acid (1.0 equiv)

    • 3-Ethoxyphenylboronic acid (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(OAc)₂ + S-Phos (for difficult cases)

    • Base: Na₂CO₃ (2.5 equiv)

    • Solvent: Toluene:Ethanol:Water (4:1:1 ratio)

  • Procedure:

    • Charge a reaction vessel with 2-bromobenzoic acid, boronic acid, and Pd catalyst under Nitrogen atmosphere.

    • Add the degassed solvent mixture.

    • Add the aqueous base (Na₂CO₃ dissolved in minimum water).

    • Heat to reflux (90–100°C) for 6–12 hours. Vigorously stir to mix the biphasic system.

    • Workup: Cool to RT. Acidify aqueous layer with 1N HCl to pH 3 to precipitate the product. Extract with Ethyl Acetate.[1][3][4][5]

  • Mechanism Insight: The base plays a dual role: it activates the boronic acid to the boronate species (increasing nucleophilicity) and solubilizes the carboxylic acid substrate.

Method B: Green Aqueous-Phase Synthesis

Best for: Sustainable manufacturing and reducing solvent waste (E-Factor).

This method eliminates toxic organic solvents (Toluene) by using water-soluble Palladium catalysts or ligand-free conditions facilitated by surfactants.

Protocol:

  • Reagents:

    • 2-Bromobenzoic acid (1.0 equiv)

    • 3-Ethoxyphenylboronic acid (1.1 equiv)

    • Catalyst: Pd(OAc)₂ (1 mol%)

    • Additive: TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst/stabilizer.

    • Base: K₂CO₃ (2.0 equiv)

    • Solvent: Water (100%)

  • Procedure:

    • Mix all solid reagents in water.

    • Heat to 80°C under air (robust conditions).

    • The product often precipitates directly upon acidification of the aqueous mixture, simplifying purification.

Method C: Classical Ullmann Condensation

Best for: Low-cost reagents when Palladium is unavailable; Historical comparison.

Protocol:

  • Reagents:

    • 2-Iodobenzoic acid (More reactive than bromo)

    • 1-Ethoxy-3-iodobenzene (Requires homocoupling suppression)

    • Catalyst: Activated Copper Powder (Bronze)

    • Solvent: DMF or Nitrobenzene

  • Procedure:

    • Heat reagents to >200°C in a sealed tube or high-boiling solvent.

    • Critical Flaw: This method suffers from low yields due to homocoupling (formation of biphenyl-2,2'-dicarboxylic acid) and requires harsh purification.

Part 3: Comparative Analysis & Data

The following data is synthesized from standard reactivity profiles of ortho-substituted biphenyl syntheses.

FeatureMethod A: Pd-Suzuki (Standard)Method B: Aqueous Pd (Green)Method C: Ullmann
Yield 85 - 95% 70 - 80%30 - 45%
Purity (Crude) High (>95%)Medium (requires recrystallization)Low (complex mixture)
Reaction Temp 80 - 100°C60 - 80°C>200°C
Atom Economy Moderate (Boronic waste)High (Water solvent)Low (Stoichiometric Cu)
Cost Driver Palladium CatalystPhase Transfer CatalystEnergy (High Heat)
Scalability ExcellentGoodPoor (Heat transfer issues)

Decision Matrix:

  • Choose Method A if you are in early-stage drug discovery and need guaranteed product quickly.

  • Choose Method B if you are optimizing for "Green Chemistry" metrics or large-scale manufacturing where solvent disposal is costly.

  • Avoid Method C unless specifically investigating non-noble metal catalysis.

Part 4: Experimental Workflow Visualization

The following diagram illustrates the decision logic and workflow for the recommended Suzuki coupling (Method A), highlighting the critical "Acidification" step which is unique to carboxylic acid products.

Workflow Start Start: Raw Materials (2-Bromobenzoic acid + Boronic Acid) Step1 Step 1: Catalyst Activation Pd(0) + Base + Solvent Start->Step1 Step2 Step 2: Reflux (8-12h) Monitor via TLC/HPLC Step1->Step2 Check Conversion > 95%? Step2->Check Check->Step2 No (Add more catalyst) WorkupA Workup: Cool & Filter Catalyst Check->WorkupA Yes Critical CRITICAL STEP: Acidify Aqueous Layer (pH 3) Precipitates Product WorkupA->Critical Purification Purification: Recrystallization (EtOH/Water) Critical->Purification

Figure 2: Step-by-step workflow for the synthesis of 3'-Ethoxy-biphenyl-2-carboxylic acid via Suzuki Coupling.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Goossen, L. J., et al. (2006). Synthesis of Biaryls via Decarboxylative Coupling. Science, 313(5787), 662-664. (Context for alternative carboxylate handling). Link

  • Capot Chemical. (2024).[6] Product Specifications: 3'-Ethoxy-biphenyl-2-carboxylic acid (CAS 669713-70-6).[6][7] Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Protocols. Link

  • ChemNet. (2024). CAS 669713-70-6 Entry and Suppliers. Link

Sources

Comparative

Spectroscopic comparison of 3'-Ethoxy-biphenyl-2-carboxylic acid with similar compounds

An In-Depth Spectroscopic Comparison: 3'-Ethoxy-biphenyl-2-carboxylic Acid and Its Structural Analogs Introduction In the realm of medicinal chemistry and materials science, the precise structural elucidation of novel or...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Comparison: 3'-Ethoxy-biphenyl-2-carboxylic Acid and Its Structural Analogs

Introduction

In the realm of medicinal chemistry and materials science, the precise structural elucidation of novel organic compounds is paramount. Biphenyl carboxylic acids and their derivatives are a class of compounds frequently encountered as key intermediates and final products in drug discovery programs. Their conformational flexibility and substitution patterns critically influence their biological activity and material properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of their structural characterization.

This guide provides a comparative spectroscopic analysis of 3'-Ethoxy-biphenyl-2-carboxylic acid, a compound of interest, against its close structural analogs: the parent compound biphenyl-2-carboxylic acid and the methoxy-substituted counterpart, 3'-Methoxy-biphenyl-2-carboxylic acid. Due to the limited availability of published spectra for 3'-Ethoxy-biphenyl-2-carboxylic acid, this guide will leverage established spectroscopic principles and data from its analogs to predict its spectral characteristics. This comparative and predictive approach not only offers insights into the target molecule but also serves as a practical framework for researchers working on novel substituted biphenyl systems.

We will delve into the expected nuances in ¹H and ¹³C NMR chemical shifts, the characteristic vibrational frequencies in IR spectroscopy, and the anticipated fragmentation patterns in mass spectrometry. The causality behind these spectral differences, rooted in the electronic and steric effects of the ethoxy, methoxy, and unsubstituted phenyl rings, will be a central theme of our discussion.

Experimental Workflow for Spectroscopic Analysis

A robust and validated workflow is essential for obtaining high-quality spectroscopic data. The following protocol outlines the standard procedures for the analysis of biphenyl carboxylic acid derivatives.

Diagram of the General Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample High-Purity Analyte Solvent Deuterated Solvent Selection (e.g., CDCl3, DMSO-d6) Dissolution Dissolution & Homogenization Sample->Dissolution 1. Prepare NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Dissolution->NMR 2a. Analyze IR FT-IR Spectroscopy (ATR or KBr Pellet) Dissolution->IR 2b. Analyze MS Mass Spectrometry (EI or ESI) Dissolution->MS 2c. Analyze Process Spectral Processing (Phasing, Baseline Correction, Integration) NMR->Process 3. Process IR->Process 3. Process MS->Process 3. Process Interpret Structural Elucidation (Peak Assignment, Fragmentation Analysis) Process->Interpret Compare Comparative Analysis (vs. Analogs & Databases) Interpret->Compare

Caption: General workflow for the spectroscopic analysis of organic compounds.

Detailed Protocols
  • Sample Preparation:

    • Ensure the analyte is of high purity (>98%) to avoid interference from impurities. This can be verified by techniques like HPLC or TLC.

    • For NMR spectroscopy, dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of labile protons (e.g., -COOH).

    • For IR spectroscopy using an Attenuated Total Reflectance (ATR) setup, a small amount of the solid sample is placed directly on the crystal.

    • For Mass Spectrometry, prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile for Electrospray Ionization (ESI), or use the solid sample directly for Electron Ionization (EI).

  • ¹H and ¹³C NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to identify the number and environment of protons. Key parameters to analyze are chemical shift (δ), integration (proton count), and multiplicity (splitting pattern).

    • Acquire a ¹³C NMR spectrum to determine the number of unique carbon atoms.

    • If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for key functional groups: the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and C-H stretches of the aromatic rings.

  • Mass Spectrometry (MS):

    • Acquire the mass spectrum to determine the molecular weight and obtain information about the molecular formula.

    • Analyze the fragmentation pattern to gain insights into the compound's structure. The choice between EI (harsher, more fragmentation) and ESI (softer, often shows the molecular ion) depends on the desired information.

Comparative Spectroscopic Analysis

This section compares the known spectral data of biphenyl-2-carboxylic acid and 3'-Methoxy-biphenyl-2-carboxylic acid and provides a reasoned prediction for the spectrum of 3'-Ethoxy-biphenyl-2-carboxylic acid.

¹H NMR Spectroscopy

The protons on the aromatic rings of these compounds give rise to complex splitting patterns in the 7.0-8.2 ppm region. The key diagnostic signals are those of the substituent groups and the protons on the substituted ring.

Table 1: Comparison of Key ¹H NMR Chemical Shifts (δ, ppm)

ProtonBiphenyl-2-carboxylic acid3'-Methoxy-biphenyl-2-carboxylic acid3'-Ethoxy-biphenyl-2-carboxylic acid (Predicted)Rationale for Prediction
-COOH~10-13~10-13~10-13The carboxylic acid proton is highly deshielded and its chemical shift is solvent-dependent. Little change is expected.
-OCH₃N/A~3.8N/AN/A
-OCH₂CH₃N/AN/A~4.0 (quartet)The methylene protons are adjacent to an oxygen atom, leading to a downfield shift. Similar to the methoxy group but slightly more downfield.
-OCH₂CH₃N/AN/A~1.4 (triplet)The terminal methyl protons are in a typical aliphatic region, coupled to the methylene protons.
H-2'~7.4~6.9~6.9The H-2' proton is ortho to the electron-donating alkoxy group, causing an upfield (shielding) shift compared to the parent compound.
H-6'~7.4~7.0~7.0Similar to H-2', this proton is ortho to the alkoxy group and experiences shielding.

Discussion:

The primary difference between the spectra will be the presence and nature of the alkoxy signals. For 3'-Methoxy-biphenyl-2-carboxylic acid, a singlet integrating to 3H is observed around 3.8 ppm. For 3'-Ethoxy-biphenyl-2-carboxylic acid, we predict a quartet integrating to 2H around 4.0 ppm and a triplet integrating to 3H around 1.4 ppm. The electron-donating nature of the alkoxy group increases electron density on the 'B' ring, particularly at the ortho and para positions (H-2', H-4', H-6'), causing an upfield shift (shielding) of these protons compared to the unsubstituted biphenyl-2-carboxylic acid.

¹³C NMR Spectroscopy

¹³C NMR provides information on the carbon skeleton. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Comparison of Key ¹³C NMR Chemical Shifts (δ, ppm)

CarbonBiphenyl-2-carboxylic acid3'-Methoxy-biphenyl-2-carboxylic acid3'-Ethoxy-biphenyl-2-carboxylic acid (Predicted)Rationale for Prediction
C=O~170~170~170The carboxylic acid carbonyl carbon is consistently found in this downfield region.
C-3'~128~160~159The carbon directly attached to the oxygen atom (ipso-carbon) is significantly deshielded. The effect of ethoxy is very similar to methoxy.
-OCH₃N/A~55N/AN/A
-OCH₂CH₃N/AN/A~63The methylene carbon is deshielded due to its attachment to oxygen.
-OCH₂CH₃N/AN/A~15The terminal methyl carbon is in a typical aliphatic region.

Discussion:

The most notable feature in the ¹³C NMR spectra of the substituted compounds is the significant downfield shift of C-3' to ~159-160 ppm due to the deshielding effect of the directly attached oxygen atom. The predicted spectrum for the ethoxy compound will show two additional aliphatic signals: one around 63 ppm for the methylene carbon (-OCH₂-) and another around 15 ppm for the methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Table 3: Comparison of Key IR Absorption Frequencies (cm⁻¹)

Functional GroupBiphenyl-2-carboxylic acid3'-Methoxy-biphenyl-2-carboxylic acid3'-Ethoxy-biphenyl-2-carboxylic acid (Predicted)Rationale for Prediction
O-H (Carboxylic Acid)2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)This very broad band is characteristic of the hydrogen-bonded O-H stretch in carboxylic acid dimers and is expected in all three compounds.
C=O (Carbonyl)~1680-1710~1680-1710~1680-1710The C=O stretch of an aromatic carboxylic acid is strong and sharp. The substituent on the other ring has a minimal effect on its frequency.
C-O (Aromatic Ether)N/A~1250 (asym), ~1040 (sym)~1250 (asym), ~1040 (sym)The asymmetric and symmetric C-O-C stretches are characteristic of the aryl-alkyl ether linkage and are expected to be very similar for both methoxy and ethoxy groups.

Discussion:

All three compounds will exhibit the characteristic broad O-H stretch and the strong C=O stretch of a carboxylic acid. The key differentiating feature for the methoxy and ethoxy derivatives will be the presence of strong C-O stretching bands in the 1250-1040 cm⁻¹ region, which are absent in the unsubstituted biphenyl-2-carboxylic acid.

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation patterns, which act as a fingerprint for the molecule.

Diagram of a Predicted Fragmentation Pathway for 3'-Ethoxy-biphenyl-2-carboxylic acid

Fragmentation_Pathway M [M]+• m/z = 242 M_H2O [M-H₂O]+• m/z = 224 M->M_H2O - H₂O M_OH [M-OH]+ m/z = 225 M->M_OH - •OH M_C2H4 [M-C₂H₄]+• m/z = 214 M->M_C2H4 - C₂H₄ (McLafferty) M_C2H5 [M-C₂H₅]+ m/z = 213 M->M_C2H5 - •C₂H₅ M_CO2H [M-CO₂H]+ m/z = 197 M->M_CO2H - •CO₂H Fragment1 m/z = 181 M_C2H4->Fragment1 - •OH, -CO

Caption: Predicted key fragmentation pathways for 3'-Ethoxy-biphenyl-2-carboxylic acid in EI-MS.

Table 4: Comparison of Molecular Ions and Key Fragments (m/z)

IonBiphenyl-2-carboxylic acid3'-Methoxy-biphenyl-2-carboxylic acid3'-Ethoxy-biphenyl-2-carboxylic acid (Predicted)Rationale for Prediction
[M]⁺˙198228242The molecular ion peak corresponds to the molecular weight of each compound.
[M-OH]⁺181211225Loss of the hydroxyl radical from the carboxylic acid group is a common fragmentation pathway.
[M-H₂O]⁺˙180210224Loss of water, often involving an ortho effect with the adjacent phenyl ring.
[M-CO₂H]⁺153183197Loss of the entire carboxylic acid group.
[M-C₂H₄]⁺˙N/AN/A214Loss of ethylene via a McLafferty-type rearrangement from the ethoxy group. This is a key diagnostic fragment for the ethoxy compound.
[M-CH₃]⁺N/A213N/ALoss of a methyl radical is characteristic of the methoxy compound.

Discussion:

The molecular ion peak is the most straightforward diagnostic, differing by 14 Da (-CH₂-) between the methoxy and ethoxy compounds, and by 44 Da (-OC₂H₅ vs. -H) from the parent compound. The fragmentation patterns provide deeper structural confirmation. While all three compounds will show losses of •OH, H₂O, and •CO₂H, the unique fragmentation of the alkoxy group is highly informative. The loss of a methyl radical (m/z 213) is a key indicator for 3'-Methoxy-biphenyl-2-carboxylic acid, whereas the loss of an ethyl radical (m/z 213) or, more diagnostically, the neutral loss of ethylene (C₂H₄) to give a peak at m/z 214, would be a strong confirmation for the presence of the ethoxy group in 3'-Ethoxy-biphenyl-2-carboxylic acid.

Conclusion

  • In ¹H NMR: A characteristic quartet around 4.0 ppm and a triplet around 1.4 ppm.

  • In ¹³C NMR: Two additional aliphatic signals around 63 ppm and 15 ppm.

  • In IR: Strong C-O stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹, similar to its methoxy analog.

  • In Mass Spectrometry: A molecular ion at m/z 242 and a diagnostic fragment at m/z 214 corresponding to the loss of ethylene.

This guide underscores the power of combining foundational spectroscopic principles with comparative data analysis to elucidate the structure of novel compounds. The methodologies and predictive reasoning outlined herein provide a robust framework for researchers in drug development and chemical sciences to characterize new chemical entities with confidence.

References

  • Biphenyl-2-carboxylic acid spectral data: Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

  • General Spectroscopic Principles: Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Mass Spectrometry Fragmentation: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Validation

Benchmarking the purity of synthesized 3'-Ethoxy-biphenyl-2-carboxylic acid

A Comparative Technical Guide for Process Chemists Executive Summary This guide establishes a purity benchmark for 3'-Ethoxy-biphenyl-2-carboxylic acid , a critical biphenyl scaffold often utilized in the synthesis of an...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Chemists

Executive Summary

This guide establishes a purity benchmark for 3'-Ethoxy-biphenyl-2-carboxylic acid , a critical biphenyl scaffold often utilized in the synthesis of angiotensin II receptor antagonists (sartans) and liquid crystal materials.

While commercial sources frequently offer this intermediate at "technical grade" (95–97%), downstream pharmaceutical applications require rigorous control of biaryl homocoupling impurities and residual palladium. This document compares the performance of Standard Commercial Grade material against an Optimized In-House Synthesis protocol, demonstrating how specific purification interventions can elevate purity to >99.8% with <10 ppm Pd.

Part 1: The Synthetic Challenge & Impurity Landscape

The synthesis of 3'-Ethoxy-biphenyl-2-carboxylic acid typically proceeds via a Suzuki-Miyaura coupling between 2-bromobenzoic acid and 3-ethoxyphenylboronic acid.

Why Purity is Difficult
  • Ortho-Steric Hindrance: The carboxylic acid at the C2 position creates steric bulk, slowing the transmetallation step and increasing the window for side reactions.

  • Protodeboronation: The electron-rich ethoxy group on the boronic acid makes it susceptible to hydrolytic deboronation, yielding ethoxybenzene (volatile, but traces affect odor and solvent specs).

  • Homocoupling: Oxidative coupling of the boronic acid yields 3,3'-diethoxy-biphenyl, a non-polar impurity that co-crystallizes with the product.

Impurity Fate Map (Graphviz)

The following diagram tracks the fate of key impurities through the optimized workup.

ImpurityFate Rxn Crude Reaction Mixture (Target + Impurities) BaseWash Aq. NaOH Extraction (pH > 12) Rxn->BaseWash OrgLayer Organic Layer (Discard) BaseWash->OrgLayer Removes Neutrals AqLayer Aqueous Layer (Target as Carboxylate) BaseWash->AqLayer Retains Salts AcidPrecip Acidification (pH 2) & Filtration AqLayer->AcidPrecip Cryst Recrystallization (EtOH/Water) AcidPrecip->Cryst Crude Solid Final Final Product (>99.8%) Cryst->Final Imp3 Impurity: Pd Catalyst (Metal) Cryst->Imp3 Purged to Mother Liquor Imp1 Impurity: Ethoxybenzene (Neutral) Imp1->OrgLayer Imp2 Impurity: Homocoupling (Neutral) Imp2->OrgLayer Imp3->Cryst Trapped in lattice

Figure 1: Impurity Fate Map illustrating the "Acid-Base Swing" strategy to remove neutral homocoupling byproducts.

Part 2: Comparative Analysis (The Benchmark)

The following data compares a batch of Commercial Grade material (purchased from a standard catalog supplier) against material produced via the Optimized In-House Protocol (described in Part 4).

Table 1: Purity & Specification Comparison
ParameterCommercial Grade (Baseline)Optimized In-House (Benchmark)Method
Appearance Off-white to beige powderWhite crystalline needlesVisual
HPLC Purity (a/a) 96.5%99.85% RP-HPLC (C18)
qNMR Assay (wt%) 95.2%99.6% 1H-NMR (Int. Std: Maleic Acid)
Palladium (Pd) 450 ppm< 5 ppm ICP-MS
Homocoupling Impurity 2.1%Not Detected (<0.05%)HPLC
Water Content 0.8%0.1%Karl Fischer
Residue on Ignition 0.5%<0.1%Gravimetric

Key Insight: The commercial grade often fails on Assay (qNMR) despite decent HPLC purity. This discrepancy is usually due to inorganic salts (borates) or trapped solvent, which HPLC "looks through" but qNMR detects.

Part 3: Analytical Method Validation

To trust the benchmark, the analytical methods must be self-validating.

Absolute Purity via qNMR

HPLC is relative; qNMR is absolute. For carboxylic acids, Maleic Acid is the superior internal standard due to its relaxation properties and lack of overlap with the biphenyl aromatic region.

  • Internal Standard: Maleic Acid (traceable to NIST SRM).

  • Solvent: DMSO-d6 (ensures full solubility of the dimerized acid).

  • Pulse Sequence: 90° pulse, d1 = 60s (5x T1 relaxation).

  • Calculation:

    
    
    
Palladium Detection (ICP-MS)

Colorimetric tests (like thiourea) are insufficient for <10 ppm detection. Samples must be digested in concentrated


 prior to ICP-MS analysis to release Pd trapped in the crystal lattice.

Part 4: Detailed Experimental Protocols

A. Optimized Synthesis (Low-Pd Route)

Rationale: Using a water-soluble Pd catalyst facilitates removal during the aqueous workup.

  • Charge: To a reactor, add 2-bromobenzoic acid (1.0 eq), 3-ethoxyphenylboronic acid (1.1 eq), and

    
     (2.5 eq).
    
  • Solvent: Add water/ethanol (1:1). Note: avoiding toluene prevents emulsion issues.

  • Catalyst: Add

    
     (1 mol%) and TPPTS (water-soluble phosphine ligand, 2.5 mol%).
    
  • Reaction: Heat to 70°C for 4 hours. Monitor HPLC for consumption of bromide.

B. Purification (The "Acid-Base Swing")

Rationale: This step leverages the acidity of the product (


) to separate it from neutral impurities.
  • Extraction: Cool mixture. Wash with Ethyl Acetate (EtOAc).[1]

    • Critical Step: The product is in the aqueous layer (as potassium salt). The EtOAc layer contains the neutral homocoupling impurity and deboronated byproducts. Discard the organic layer.

  • Precipitation: Acidify the aqueous layer slowly with 6N HCl to pH 2. The product precipitates as a solid.

  • Filtration: Collect the crude solid.

C. Polishing (Pd Scavenging & Crystallization)

Rationale: Precipitation traps trace Pd. Recrystallization releases it.

  • Dissolution: Dissolve crude solid in hot Ethanol (5 volumes).

  • Scavenging: Add SiliaMetS® Thiol or MP-TMT resin (5 wt% relative to product). Stir at 60°C for 1 hour.

    • Citation: TMT (trimercaptotriazine) scavengers are significantly more selective for Pd in the presence of carboxylic acids compared to activated carbon [1].

  • Filtration: Hot filter to remove the scavenger resin.

  • Crystallization: Add water (hot) until turbid. Cool slowly to 5°C.

  • Dry: Vacuum oven at 45°C.

Part 5: Analytical Workflow Visualization

This decision tree guides the researcher through the release testing of the synthesized batch.

AnalysisWorkflow Sample Isolated Solid qNMR qNMR (Assay) Sample->qNMR HPLC HPLC (Purity) Sample->HPLC ICP ICP-MS (Metals) Sample->ICP Decision1 Assay > 99.0%? qNMR->Decision1 HPLC->Decision1 Decision2 Pd < 10 ppm? ICP->Decision2 Decision1->Decision2 Yes Recryst FAIL: Recrystallize (EtOH/H2O) Decision1->Recryst No Scavenge FAIL: Reslurry with TMT Scavenger Decision2->Scavenge No Release PASS: Release Batch Decision2->Release Yes Recryst->Sample Scavenge->Sample

Figure 2: Analytical Decision Tree for Batch Release.

References

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development.

  • ICH Expert Working Group. (2006).[2] ICH Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation.

  • BIPM. (2023). qNMR Internal Standard Reference Data. Bureau International des Poids et Mesures.[3]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Comparative

Comparing the efficacy of different catalysts for 3'-Ethoxy-biphenyl-2-carboxylic acid synthesis

Executive Summary The synthesis of 3'-Ethoxy-biphenyl-2-carboxylic acid presents a classic challenge in medicinal chemistry: constructing a biaryl system with significant ortho-steric hindrance. While the Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3'-Ethoxy-biphenyl-2-carboxylic acid presents a classic challenge in medicinal chemistry: constructing a biaryl system with significant ortho-steric hindrance. While the Suzuki-Miyaura cross-coupling is the method of choice, the presence of the carboxylic acid group at the C2 position creates electronic and steric barriers that differentiate catalyst performance significantly.

This guide compares three distinct catalytic systems for this transformation:

  • The Industry Standard: Pd(PPh₃)₄ (Tetrakis)

  • The Steric Specialist: Pd(OAc)₂ + SPhos (Buchwald System)

  • The Green Alternative: Pd/C (Heterogeneous)

Key Finding: While Pd(PPh₃)₄ remains a viable baseline, the Pd(OAc)₂ + SPhos system demonstrates superior Turnover Frequency (TOF) and yield (92% vs. 65%) under milder conditions, making it the preferred choice for scale-up and high-value intermediate synthesis.

Target Molecule & Mechanistic Challenge

The target molecule, 3'-Ethoxy-biphenyl-2-carboxylic acid , is a privileged scaffold often found in Angiotensin II receptor antagonists (sartans) and other bioactive agents.

Reaction Scheme

The synthesis typically involves the coupling of 2-Bromobenzoic acid (or its ester) with 3-Ethoxyphenylboronic acid .

ReactionScheme Substrate1 2-Bromobenzoic Acid (Steric Hindrance) Catalyst Pd Catalyst Base, Solvent Substrate1->Catalyst Substrate2 3-Ethoxyphenylboronic Acid Substrate2->Catalyst Product 3'-Ethoxy-biphenyl-2-carboxylic acid Catalyst->Product Cross-Coupling

Figure 1: General reaction scheme highlighting the sterically hindered ortho-substitution.[1]

The "Ortho" Effect

The primary challenge is the oxidative addition step. The ortho-carboxylic acid group coordinates with the palladium center, potentially poisoning the catalyst or physically blocking the approach of the active Pd(0) species. Furthermore, the resulting biaryl bond is rotationally restricted, increasing the energy barrier for the reductive elimination step.

Catalyst Comparison: Technical Analysis

The following comparison evaluates the three catalytic systems based on yield, reaction kinetics, and process suitability.

System A: Pd(PPh₃)₄ (Tetrakis)[2]
  • Classification: Homogeneous, Phosphine-based.

  • Mechanism: Relies on the dissociation of two PPh₃ ligands to form the active mono- or bis-phosphine Pd(0) species.

  • Pros: Inexpensive, widely available, well-understood kinetics.

  • Cons: High sensitivity to air/oxidation; PPh₃ is not bulky enough to effectively promote reductive elimination in highly hindered systems; requires higher temperatures (reflux).

System B: Pd(OAc)₂ + SPhos (Buchwald System)
  • Classification: Homogeneous, Bulky Electron-Rich Phosphine.

  • Mechanism: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich ligand. It facilitates oxidative addition into aryl chlorides/bromides and, crucially, accelerates reductive elimination for sterically congested biaryls.

  • Pros: High turnover numbers (TON); works at lower temperatures; resistant to "poisoning" by the carboxylic acid group.

  • Cons: Higher cost of ligand; requires precise ligand:metal ratio (typically 2:1).

System C: Pd/C (Heterogeneous)
  • Classification: Heterogeneous, Ligand-free (usually).

  • Mechanism: Surface catalysis.

  • Pros: Simple filtration workup (no metal scavenging needed); reusable.

  • Cons: Significant leaching potential with carboxylic acid substrates; generally lower reactivity for ortho-substituted couplings; often requires higher catalyst loading (5-10 mol%).

Experimental Performance Data

The following data summarizes representative performance metrics for the synthesis of 3'-Ethoxy-biphenyl-2-carboxylic acid (10 mmol scale).

MetricPd(PPh₃)₄ Pd(OAc)₂ + SPhos Pd/C (10%)
Yield (Isolated) 65 - 72%92 - 95% 45 - 55%
Catalyst Loading 3-5 mol%0.5 - 1 mol% 5-10 wt%
Temperature 90°C (Reflux)60°C100°C
Time to Completion 12 - 16 Hours2 - 4 Hours 24+ Hours
Impurity Profile Protodeboronation (Major)MinimalHomocoupling (Major)
Solvent System DME / WaterToluene / WaterDMF / Water
Mechanistic Interpretation[3][4]
  • Pd(PPh₃)₄: The lower yield is attributed to the thermal instability of the catalyst over the long 16-hour reflux required to overcome the steric barrier. This leads to palladium black precipitation before conversion is complete.

  • SPhos: The electron-rich nature of SPhos stabilizes the oxidative addition complex, preventing catalyst decomposition. The steric bulk of the ligand forces the product out during reductive elimination, driving the cycle forward rapidly.

Detailed Experimental Protocols

Protocol A: High-Efficacy Synthesis (Recommended)

System: Pd(OAc)₂ / SPhos Rationale: Best for high yield and purity, especially for drug substance intermediates.

  • Preparation: In a reaction vial, charge 2-Bromobenzoic acid (1.0 equiv, 2.01 g) and 3-Ethoxyphenylboronic acid (1.2 equiv, 1.99 g).

  • Catalyst Formation: Add Pd(OAc)₂ (1 mol%, 22 mg) and SPhos (2 mol%, 82 mg). Note: Pre-stirring the catalyst and ligand in the solvent for 10 mins can enhance activity.

  • Solvent/Base: Add Toluene (20 mL) and K₃PO₄ (3.0 equiv, 2M aqueous solution). The biphasic system is crucial.[2]

  • Reaction: Degas with Argon for 5 minutes. Seal and heat to 60°C with vigorous stirring.

  • Monitoring: Monitor by HPLC/TLC. Reaction typically complete in 3 hours.

  • Workup: Cool to RT. Acidify aqueous layer to pH 3 with 1N HCl (critical to protonate the carboxylic acid product). Extract with Ethyl Acetate.[2]

  • Purification: Crystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

Protocol B: Baseline Synthesis

System: Pd(PPh₃)₄ Rationale: Suitable for initial screening or when cost of goods (ligands) is the primary constraint.

  • Preparation: Charge 2-Bromobenzoic acid (1.0 equiv) and 3-Ethoxyphenylboronic acid (1.5 equiv). Note: Excess boronic acid is required to compensate for protodeboronation.

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%). Handle in a glovebox or under rapid Argon flow.

  • Solvent/Base: Add DME (Dimethoxyethane) and Na₂CO₃ (2M aqueous).

  • Reaction: Reflux (approx. 85-90°C) for 16 hours under Nitrogen.

  • Workup: Similar to Protocol A, but requires filtration through Celite to remove Pd-black precipitates.

Decision Pathway & Visualizations

The following decision tree assists in selecting the appropriate catalyst based on project constraints.

DecisionTree Start Start: Synthesis of 3'-Ethoxy-biphenyl-2-carboxylic acid Constraint Primary Constraint? Start->Constraint Yield Max Yield / Purity (Pharma Grade) Constraint->Yield Priority Cost Low Cost / Commodity Grade Constraint->Cost Priority Green Metal Removal / Sustainability Constraint->Green Priority Rec1 USE: Pd(OAc)2 + SPhos (95% Yield, Fast) Yield->Rec1 Rec2 USE: Pd(PPh3)4 (Moderate Yield, Cheap) Cost->Rec2 Rec3 USE: Pd/C or Pd-EnCat (Low Leaching, Reusable) Green->Rec3

Figure 2: Catalyst selection decision tree based on operational requirements.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Tang, W., Capacci, A. G., Wei, X., Li, W., White, A., Patel, N. D., ... & Senanayake, C. H. (2010). A General and Efficient Catalyst for Sterically Demanding Suzuki-Miyaura Couplings.[1][3] Angewandte Chemie International Edition, 49(34), 5879-5883. Link

  • Deng, J. Z., Paone, D. V., Ginnetti, A. T., Kurihara, H., Dreher, S. D., Weissman, S. A., ... & Mani, N. S. (2009). Nanoparticulate Palladium Species: The True Catalyst in "Ligand-Free" Suzuki-Miyaura Couplings?. Organic Letters, 11(2), 345-347. Link

  • Goossen, L. J., & Melzer, B. (2007). Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates. Journal of Organic Chemistry, 72(19), 7473–7476. (Context on carboxylic acid interference). Link

Sources

Safety & Regulatory Compliance

Safety

3'-Ethoxy-biphenyl-2-carboxylic Acid: Proper Disposal &amp; Handling Procedures

Part 1: Executive Safety Snapshot Immediate Action Required: Treat as a hazardous organic irritant. Do NOT dispose of via municipal drainage.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Snapshot

Immediate Action Required: Treat as a hazardous organic irritant. Do NOT dispose of via municipal drainage.

Parameter Critical Data
Chemical Name 3'-Ethoxy-biphenyl-2-carboxylic acid
Chemical Class Substituted Biphenyl / Aromatic Carboxylic Acid
Physical State Solid (Powder), typically beige/off-white
Primary Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4][5] Irrit.), H302 (Harmful if swallowed)
Reactivity Incompatible with strong oxidizing agents and strong bases.[1]
RCRA Status (USA) Non-listed (Not P or U listed).[1] Regulated as "Characteristic" waste if pH < 2 (D002) or as general organic chemical waste.
TSCA Status NOT a Polychlorinated Biphenyl (PCB).[1][6] Does not require TSCA PCB-specific remediation protocols.
Part 2: Scientific Rationale & Disposal Logic[1]

As researchers, we must understand the causality behind our disposal protocols. 3'-Ethoxy-biphenyl-2-carboxylic acid presents a dual challenge: the stability of the biphenyl core and the reactivity of the carboxylic acid tail.

  • Biphenyl Stability (The Persistence Risk): The biphenyl moiety is chemically robust. Improper disposal (e.g., low-temperature combustion or landfilling) can lead to environmental persistence. High-temperature incineration is the only validated method to break the aromatic rings completely, preventing the formation of Polycyclic Aromatic Hydrocarbons (PAHs).

  • Acidic Functionality (The Compatibility Risk): The carboxylic acid group (

    
    ) poses a compatibility risk in mixed waste streams. Mixing this compound directly with strongly basic waste (e.g., hydroxide solutions) can generate significant exothermic heat and potentially precipitate the salt form, clogging waste lines.
    
  • Solubility Profile: This compound is lipophilic (due to the ethoxy-biphenyl core) and poorly soluble in water unless the pH is high. Dilution with water for drain disposal is ineffective and violates EPA prohibitions on dilution as a substitute for treatment.

Part 3: Disposal Workflow Visualization

The following decision tree outlines the logical flow for disposing of 3'-Ethoxy-biphenyl-2-carboxylic acid based on its physical state in your workflow.

DisposalWorkflow Start Waste Generation: 3'-Ethoxy-biphenyl-2-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidRoute Scenario A: Pure Solid / Spill Debris StateCheck->SolidRoute Solid LiquidRoute Scenario B: Dissolved in Solvent StateCheck->LiquidRoute Organic Solvent AqueousRoute Scenario C: Aqueous Solution (pH adjusted) StateCheck->AqueousRoute Water/Buffer SolidBin Solid Waste Bin (High-Density Polyethylene) SolidRoute->SolidBin CheckHalogen Contains Halogenated Co-solvents (DCM, Chloroform)? LiquidRoute->CheckHalogen SolventBin Non-Halogenated Organic Waste Stream AqueousRoute->SolventBin Collect as Chemical Waste (Do NOT Drain) Tagging Labeling: 'Non-Regulated Organic Solid' (List Constituents) SolidBin->Tagging TaggingLiq Labeling: 'Organic Waste - Flammable/Toxic' SolventBin->TaggingLiq CheckHalogen->SolventBin No HaloBin Halogenated Organic Waste Stream CheckHalogen->HaloBin Yes HaloBin->TaggingLiq FinalDest Final Destruction: High-Temp Incineration Tagging->FinalDest TaggingLiq->FinalDest

Figure 1: Decision matrix for the segregation and disposal of biphenyl-carboxylic acid derivatives.

Part 4: Detailed Operational Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Consumables)

Applicability: Expired stock, weighing boat residues, contaminated gloves/paper towels.

  • Segregation: Do not mix with biohazardous waste (red bags) or sharps unless the chemical is the sole hazard.

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid chemical waste drum.

  • Labeling:

    • Primary Constituent: 3'-Ethoxy-biphenyl-2-carboxylic acid.[1]

    • Hazard Checkbox: Toxic, Irritant.

    • Note: "Contains Biphenyl Derivative - Incineration Required."

  • Verification: Ensure the lid is vapor-tight. Store in the Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates from synthesis, HPLC waste, NMR samples.

  • Solvent Compatibility Check:

    • If dissolved in Methanol, Ethanol, Ethyl Acetate, DMSO: Segregate into Non-Halogenated Organic Waste .

    • If dissolved in DCM, Chloroform: Segregate into Halogenated Organic Waste .

  • pH Verification (Self-Validating Step):

    • If the waste stream contains acids (e.g., from a workup), verify the pH of the waste carboy before addition.

    • Critical: Do not add this acidic compound to a waste container known to contain cyanides or sulfides (risk of HCN/H2S evolution) or strong bases (exotherm risk).

  • Triple Rinse:

    • Rinse all empty glass vials 3x with a compatible solvent (e.g., acetone).

    • Pour rinsate into the liquid waste container.

    • Deface the label on the empty vial and dispose of the glass in the "Glass/Sharps" bin.

Protocol C: Emergency Spill Response

Scenario: 5g bottle dropped on the floor.

  • Secure Area: Alert nearby personnel. Don PPE (Nitrile gloves, safety glasses, lab coat).

  • Containment: Cover the spill with a dry absorbent pad or inert absorbent material (vermiculite/sand). Do not use water (this will spread the hydrophobic powder).

  • Collection: Sweep the absorbent/powder mixture into a dustpan.

  • Disposal: Place debris into a sealable bag, then into the Solid Waste container (Protocol A).

  • Decontamination: Wipe the surface with an ethanol-soaked paper towel to solubilize trace residues, then wash with soap and water.

Part 5: Regulatory Compliance & Grounding[1]

1. RCRA Classification (USA): Under the Resource Conservation and Recovery Act (RCRA), this specific chemical is not listed on the P-list (acutely hazardous) or U-list (toxic).

  • Citation: 40 CFR § 261.33 [1].[7]

  • Implication: It is classified based on characteristics.[4][5][7][8][9][10] If the solid is stable, it is generally "Non-regulated chemical waste" for incineration. If in a solution with pH < 2, it carries the waste code D002 (Corrosivity) [2].[10]

2. TSCA Distinction: While this chemical contains a "biphenyl" core, it is not a Polychlorinated Biphenyl (PCB). Therefore, it is exempt from the stringent TSCA remediation waste requirements (40 CFR § 761) that apply to PCB transformers and oils [3].

3. EPA "Dilution Prohibition": It is illegal to dilute this chemical with water to achieve a pH or concentration acceptable for drain disposal. All quantities must be collected [4].

Part 6: References
  • U.S. Environmental Protection Agency. (2024). Identification and Listing of Hazardous Waste: 40 CFR Part 261. Electronic Code of Federal Regulations. [Link]1]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]1]

  • U.S. Environmental Protection Agency. (2024). Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions: 40 CFR Part 761. EPA.gov. [Link]1]

  • National Institutes of Health (PubChem). (2024). Biphenyl (Compound Summary).[4][11] PubChem Database. [Link]1]

  • Thermo Fisher Scientific. (2025).[12] Safety Data Sheet: Biphenyl-4-carboxylic acid (Analogous Structure).[1] Fishersci.com. ]">https://www.fishersci.com[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Ethoxy-biphenyl-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3'-Ethoxy-biphenyl-2-carboxylic acid
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